1,4-Bis(2-hydroxyethoxy)benzene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPYFJNYAMXZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41675-76-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026702 | |
| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
104-38-1 | |
| Record name | Hydroquinone bis(2-hydroxyethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(p-Phenylenedioxy)diethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-p-phenylenedioxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(2-hydroxyethoxy)benzene, a significant building block in polymer chemistry and a potential component in drug delivery systems. This document details the prevalent synthetic methodology, experimental procedures, and in-depth characterization data.
Introduction
This compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol that serves as a crucial monomer and chain extender in the synthesis of various polymers, including polyesters and polyurethanes. Its symmetrical structure, containing two primary hydroxyl groups, imparts desirable properties to the resulting polymers, such as improved thermal stability and mechanical strength. This guide outlines a common and effective laboratory-scale synthesis and the analytical techniques used to verify its structure and purity.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of hydroquinone with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol, in the presence of a base.
Synthesis Workflow
Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,4-Bis(2-hydroxyethoxy)benzene. These predictions are based on established principles of spectroscopy and analysis of analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.90 | Singlet | 4H | Ar-H |
| ~4.05 | Triplet | 4H | O-CH₂ -CH₂-OH |
| ~3.80 | Triplet | 4H | O-CH₂-CH₂ -OH |
| Variable | Broad Singlet | 2H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C -O (Aromatic) |
| ~115 | C -H (Aromatic) |
| ~70 | O-C H₂-CH₂-OH |
| ~61 | O-CH₂-C H₂-OH |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| 1610, 1510 | Strong | C=C Stretch (Aromatic Ring) |
| 1240 | Strong | C-O Stretch (Aryl Ether) |
| 1080 | Strong | C-O Stretch (Primary Alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₂CH₂OH]⁺ |
| 137 | [M - OCH₂CH₂OH]⁺ |
| 109 | [HO-C₆H₄-O]⁺ |
| 45 | [CH₂CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically recorded over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation information. Electrospray Ionization (ESI) is suitable for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to 4-Ethoxyphenylurea (Dulcin)
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound requested, 4-Ethoxyphenylurea, is correctly identified by CAS number 150-69-6. The provided CAS number 104-38-1 corresponds to Hydroquinone bis(2-hydroxyethyl) ether, a different chemical entity. This guide will focus on 4-Ethoxyphenylurea, also known as Dulcin (B141269).
Abstract
4-Ethoxyphenylurea, widely known by its trivial name Dulcin, is a synthetic compound historically used as an artificial sweetener. First synthesized in 1883, it is approximately 250 times sweeter than sucrose (B13894) and was valued for its lack of a bitter aftertaste, a common issue with other sweeteners like saccharin.[1] Despite its desirable taste profile, safety concerns led to its ban in many countries, including the United States in 1954, due to findings of chronic toxicity in animal studies.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and known biological effects of 4-Ethoxyphenylurea, intended to serve as a resource for researchers in toxicology and medicinal chemistry.
Physicochemical Properties
4-Ethoxyphenylurea is a white, crystalline solid.[2] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of 4-Ethoxyphenylurea
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | White needle-like crystals or powder | [1] |
| Melting Point | 173-174 °C | [5] |
| Boiling Point | Decomposes | [1][4] |
| Solubility in Water | 1.25 g/L at 25 °C | [1][4] |
| Solubility in other solvents | Soluble in alcohol | [1][4] |
Table 2: Chemical Identifiers and Spectral Data
| Identifier/Data | Value | Reference |
| CAS Number | 150-69-6 | [3] |
| IUPAC Name | (4-ethoxyphenyl)urea | [4] |
| Synonyms | Dulcin, Sucrol, Valzin, p-Phenetolcarbamide | [1][2] |
| InChI Key | GGLIEWRLXDLBBF-UHFFFAOYSA-N | [3] |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)N | |
| Mass Spectrum | Data available via NIST WebBook | [3] |
| UV/Visible Spectrum | Data available via NIST WebBook | [3] |
Synthesis of 4-Ethoxyphenylurea
Several synthetic routes for 4-Ethoxyphenylurea have been established. The most common methods start from p-phenetidine (B124905) or its derivatives.
This is a widely cited and robust method for the preparation of 4-Ethoxyphenylurea.
Reaction Scheme:
References
- 1. Dulcin - Wikipedia [en.wikipedia.org]
- 2. 128. Ethoxyphenylurea, 4- (Dulcin) (FAO Nutrition Meetings Report Series 44a) [inchem.org]
- 3. Urea, (4-ethoxyphenyl)- [webbook.nist.gov]
- 4. dulcin or sucrol or valzin(p-phen-ethyl-urea)-or(4-ethoxy phenyl)urea-synthesis,physical-chemical properties-by study everything [studyeverythingsjr.blogspot.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Reaction of 1,4-Bis(2-hydroxyethoxy)benzene with Diisocyanates: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polyurethanes is a cornerstone of polymer chemistry, with applications spanning from industrial elastomers to advanced biomedical devices. A critical component in many high-performance polyurethane systems is the chain extender, which plays a pivotal role in defining the final properties of the polymer. 1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is a symmetrical aromatic diol frequently employed as a chain extender, particularly in systems based on 4,4'-methylene diphenyl diisocyanate (MDI). Its rigid aromatic core and reactive hydroxyl groups contribute to the formation of well-defined hard segments within the polyurethane structure, imparting exceptional mechanical and thermal properties to the resulting material.
This in-depth technical guide explores the core principles of the reaction mechanism between this compound and various diisocyanates, providing a detailed overview for researchers, scientists, and professionals in drug development. The guide will delve into the reaction kinetics, experimental protocols for synthesis and characterization, and a comparative analysis of the influence of different diisocyanates on the final polymer properties.
Core Reaction Mechanism: A Step-Growth Polymerization
The formation of polyurethanes from this compound and diisocyanates proceeds via a step-growth polymerization mechanism. This process involves the sequential reaction of the hydroxyl (-OH) groups of the diol with the isocyanate (-NCO) groups of the diisocyanate to form urethane (B1682113) linkages.
The fundamental reaction can be depicted as follows:
Where:
-
R represents the 1,4-phenylenebis(2-ethoxy) group from this compound.
-
R' represents the organic moiety of the diisocyanate.
The reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the carbon atom of the isocyanate group, leading to the formation of a urethane bond.
Influence of Diisocyanate Structure on Reactivity
The structure of the diisocyanate significantly influences the reaction kinetics. Diisocyanates are broadly categorized into aromatic and aliphatic types.
-
Aromatic Diisocyanates (e.g., MDI, TDI): The isocyanate groups are directly attached to an aromatic ring. The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon, making them more reactive towards nucleophiles like hydroxyl groups. Consequently, reactions with aromatic diisocyanates are generally faster.
-
Aliphatic Diisocyanates (e.g., HDI): The isocyanate groups are attached to an aliphatic chain. The absence of the activating aromatic ring results in lower reactivity compared to their aromatic counterparts.
The general order of reactivity is: Aromatic Diisocyanates > Aliphatic Diisocyanates .
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with all diisocyanates is not extensively available in a single source, the following table summarizes typical pseudo-first-order rate constants for the uncatalyzed reaction of 4,4'-MDI with various polyols at 80 °C in toluene, which can serve as a reference for understanding the relative reactivities.
| Polyol | Pseudo-first-order rate constant (k) [min⁻¹] |
| Poly(ε-caprolactone) diol (PCLD) | (1.8 ± 0.1) x 10⁻³ |
| Polytetrahydrofuran (PTHF) | (1.1 ± 0.1) x 10⁻³ |
| Poly(propylene glycol) (PPG) | (4.5 ± 0.1) x 10⁻⁴ |
| Poly(propylene glycol) glycerol (B35011) triether | (4.7 ± 0.1) x 10⁻⁴ |
Data sourced from a study on uncatalyzed reactions of 4,4'-MDI with polymer polyols.[1]
The mechanical properties of polyurethanes are significantly influenced by the choice of diisocyanate and the use of this compound as a chain extender. The following table provides a qualitative comparison of the expected properties.
| Property | MDI-based Polyurethane with HQEE | TDI-based Polyurethane with HQEE | HDI-based Polyurethane with HQEE |
| Tensile Strength | High | High | Moderate to High |
| Hardness | High | High | Moderate |
| Tear Strength | Excellent | Good | Good |
| Thermal Stability | Excellent | Good | Good |
| Light Stability | Poor (can yellow) | Poor (can yellow) | Excellent (non-yellowing) |
| Flexibility | Moderate | Good | Excellent |
Experimental Protocols
Synthesis of Polyurethane via a Prepolymer Method
This method involves a two-step process: first, the synthesis of an isocyanate-terminated prepolymer, followed by chain extension with this compound.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-MDI)
-
Chain Extender: this compound (HQEE)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)
Procedure:
-
Drying of Reagents: The polyol and HQEE should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any moisture, which can react with the isocyanate.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.
-
Heat the polyol to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO to OH groups is typically kept between 1.5 and 2.5.
-
Maintain the reaction at the set temperature for a specified time (e.g., 1-2 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the dried this compound in a suitable solvent (if applicable) or melt it if conducting a bulk polymerization.
-
Add the chain extender solution/melt to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
Add a catalyst, such as a few drops of DBTDL, to accelerate the chain extension reaction.
-
Continue stirring for a few minutes until the mixture becomes viscous.
-
-
Curing:
-
Pour the viscous mixture into a preheated mold.
-
Cure the polymer in an oven at a specific temperature and time (e.g., 100-120 °C for 12-24 hours).
-
-
Post-Curing:
-
After demolding, the polyurethane can be post-cured at a slightly lower temperature for an extended period to ensure complete reaction and stabilization of properties.
-
Characterization of Polyurethane
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the progress of the polymerization and to characterize the structure of the final polyurethane.
-
Procedure: A small sample of the polymer is placed on the ATR crystal of the FTIR spectrometer, or a thin film is cast on a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Key Bands to Monitor:
-
-NCO stretching: A strong absorption band around 2270 cm⁻¹ indicates the presence of unreacted isocyanate groups. The disappearance of this peak signifies the completion of the reaction.[2]
-
-OH stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl groups of the diol and any moisture.
-
N-H stretching: The appearance of a band around 3300 cm⁻¹ is indicative of the formation of the urethane linkage.
-
C=O stretching (urethane): A strong absorption band around 1700-1730 cm⁻¹ confirms the presence of the urethane carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polyurethane.
-
Procedure: A small amount of the polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is then recorded.
-
Expected Chemical Shifts (illustrative, may vary with solvent and specific structure):
-
Aromatic protons of HQEE: ~6.8-7.2 ppm
-
-OCH₂- protons of HQEE: ~4.0-4.3 ppm
-
-CH₂- protons adjacent to the urethane nitrogen: ~3.1-3.4 ppm
-
Urethane N-H proton: ~7.0-9.5 ppm (can be broad and may exchange with D₂O)
-
Aromatic protons of MDI/TDI: ~7.0-8.0 ppm
-
Aliphatic protons of HDI: ~1.3-1.6 ppm and ~3.0-3.2 ppm
-
Visualizing the Reaction and Workflow
Signaling Pathway of Polyurethane Formation
The following diagram illustrates the step-wise formation of a polyurethane chain from a diol and a diisocyanate.
Caption: Step-growth polymerization of polyurethane.
Experimental Workflow for Polyurethane Synthesis and Characterization
This diagram outlines the typical workflow for the laboratory synthesis and subsequent analysis of polyurethanes.
Caption: Workflow for polyurethane synthesis and analysis.
Conclusion
The reaction of this compound with diisocyanates is a versatile and powerful method for producing high-performance polyurethanes. The choice of diisocyanate has a profound impact on the reaction kinetics and the final properties of the polymer, with aromatic diisocyanates offering higher reactivity and leading to materials with excellent strength and thermal stability, while aliphatic diisocyanates provide superior light stability. By carefully controlling the stoichiometry, reaction conditions, and choice of catalyst, researchers can tailor the properties of the resulting polyurethanes to meet the demanding requirements of various applications, from industrial components to sophisticated biomedical devices. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the synthesis and analysis of these important materials.
References
An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)benzene: Chemical Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol of significant interest in polymer chemistry. Its symmetric structure, featuring a central benzene (B151609) ring flanked by two hydroxyethoxy arms, imparts unique properties to polymers derived from it. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and applications of this compound, with a focus on its role as a chain extender in the synthesis of polyurethanes and polyesters. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key physical and spectroscopic properties.
Chemical Structure and Properties
This compound is a white crystalline solid at room temperature. The molecule consists of a hydroquinone core that has been di-O-alkylated with ethylene (B1197577) oxide moieties, resulting in a symmetrical structure with two terminal primary hydroxyl groups. This bifunctionality is the cornerstone of its utility in step-growth polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 104-38-1 | [1] |
| Appearance | White to light yellow powder or lump | [1] |
| Melting Point | 101.0 to 107.0 °C | [1] |
| Purity | >95.0% (GC) | [1] |
Spectroscopic Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | s | 4H | Ar-H |
| ~4.80 | t, J=5.5 Hz | 2H | -OH |
| ~3.95 | t, J=5.0 Hz | 4H | Ar-O-CH ₂- |
| ~3.70 | q, J=5.2 Hz | 4H | -CH ₂-OH |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~152.5 | C -O (Aromatic) |
| ~115.0 | Ar-C H |
| ~69.0 | Ar-O-C H₂- |
| ~59.5 | -C H₂-OH |
FTIR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1510 | C=C stretch (aromatic ring) |
| 1240 | C-O stretch (aryl ether) |
| 1080 | C-O stretch (primary alcohol) |
Mass Spectrometry (EI):
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₂CH₂OH]⁺ |
| 109 | [M - 2(CH₂CH₂OH) + H]⁺ |
| 110 | [HO-C₆H₄-OH]⁺ |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of hydroquinone with a suitable 2-haloethanol, typically 2-chloroethanol (B45725), in the presence of a base.
Reaction Scheme
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis[4][5][6].
Materials:
-
Hydroquinone
-
2-Chloroethanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Water as solvent
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hydroquinone (1.0 eq.) and the base (e.g., NaOH, 2.2 eq.) in the chosen solvent (e.g., water or DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add 2-chloroethanol (2.2 eq.) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture. If no solid forms, proceed to the next step.
-
Neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of ~7.
-
If water was used as the solvent, the product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration and wash with cold water.
-
If DMF was used as the solvent, or if the product does not precipitate, perform a liquid-liquid extraction. Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two primary hydroxyl groups. These functional groups can undergo a variety of reactions, most notably esterification and reactions with isocyanates, making it a valuable monomer for the synthesis of polymers.
Reactivity of the Hydroxyl Groups
The terminal hydroxyl groups of this compound exhibit typical alcohol reactivity. They can be:
-
Esterified: In the presence of an acid catalyst or by conversion to an alkoxide, they react with carboxylic acids, acid chlorides, or acid anhydrides to form esters[7]. This is the basis for its use in polyester (B1180765) synthesis.
-
Reacted with Isocyanates: The hydroxyl groups readily react with isocyanate groups (-NCO) to form urethane (B1682113) linkages (-NH-COO-). This reaction is fundamental to the formation of polyurethanes[8][9].
Role in Polymer Synthesis
This compound serves as a chain extender or a monomer in the synthesis of various polymers, enhancing their properties.
-
Polyurethanes: In the synthesis of thermoplastic polyurethanes (TPU), it acts as a chain extender for the hard segment. The rigid benzene ring and the flexible hydroxyethoxy chains contribute to a combination of hardness, elasticity, and thermal stability in the resulting polymer[8][10].
-
Polyesters: It can be used as a diol monomer in polycondensation reactions with dicarboxylic acids (or their derivatives) to produce polyesters. The introduction of the aromatic ring into the polyester backbone generally increases the glass transition temperature (Tg) and thermal stability of the material[11].
Biological Activity and Drug Development Applications
Currently, there is a lack of significant research or reporting on the direct biological activity of this compound or its direct application in drug development. Its primary utility lies in the field of materials science. However, its structural motif, a substituted hydroquinone, is present in various biologically active molecules. This could suggest potential, yet unexplored, avenues for its derivatives in medicinal chemistry. Any such applications would require extensive toxicological and pharmacological evaluation.
Safety and Handling
This compound should be handled with care in a well-ventilated area, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.
-
Handling: Avoid inhalation of dust. Minimize dust generation and accumulation. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a versatile aromatic diol with a well-defined chemical structure and predictable reactivity centered around its terminal hydroxyl groups. Its primary and most significant application is as a chain extender and monomer in the synthesis of high-performance polymers like polyurethanes and polyesters, where it contributes to enhanced thermal and mechanical properties. While its direct biological applications are not currently established, its robust chemistry and the valuable properties it imparts to materials ensure its continued importance in the field of polymer science. Further research could explore its potential in other areas, including as a scaffold for novel functional materials or in the synthesis of specialized chemical intermediates.
References
- 1. This compound | 104-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iajpr.com [iajpr.com]
- 8. specialchem.com [specialchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(2-hydroxyethoxy)benzene (CAS No. 104-38-1), a chemical intermediate with applications in polymer synthesis and other industrial processes. Understanding its solubility in various solvents is crucial for its effective use in research, development, and manufacturing.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a central nonpolar benzene (B151609) ring and two polar hydroxyethoxy side chains, results in a nuanced solubility profile across different solvent classes.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound is essential for process design, formulation development, and purification. The following table summarizes the available solubility data in various common solvents at standard temperature.
| Solvent | Temperature (°C) | Solubility (wt%) |
| Water | 25 | < 1 |
| Acetone | 25 | 4 |
| Ethanol | 25 | 4 |
| Ethyl Acetate | 25 | 1 |
| N,N-Dimethylformamide (DMF) | Ambient | Very Soluble |
| Methanol | Ambient | Soluble |
| Glacial Acetic Acid | Ambient | Sparingly Soluble |
| Chloroform | Ambient | Very Slightly Soluble |
Note: "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative terms from literature and indicate a relative order of solubility. The quantitative data at 25°C provides a more precise measure.
There is some discrepancy in the reported water solubility of this compound, with some sources describing it as "soluble" and others as "practically insoluble." The available quantitative data indicates a low solubility of less than 1% by weight at 25°C, which aligns with the description of being practically insoluble. This highlights the importance of consulting quantitative data when available.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Apparatus:
-
This compound (solute)
-
Solvent of interest
-
Analytical balance
-
Constant temperature bath (e.g., water bath or oil bath)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Syringe filters (with a pore size suitable to remove undissolved solids, e.g., 0.45 µm)
-
Pre-weighed vials
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period to allow the solution to reach equilibrium. The time required to reach equilibrium can vary depending on the solute and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The drying temperature should be below the boiling point of the solute and above that of the solvent.
-
Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or weight percentage (wt%).
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
Solubility (wt%) = (Mass of solute / (Mass of solute + Mass of solvent)) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
This technical guide has provided a summary of the available solubility data for this compound and a detailed experimental protocol for its determination using the gravimetric method. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further experimental studies are warranted to establish a more comprehensive temperature-dependent solubility profile in a wider range of solvents.
A Technical Guide to the Thermal Properties of 1,4-Bis(2-hydroxyethoxy)benzene
Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: 1,4-Bis(2-hydroxyethoxy)benzene CAS Number: 104-38-1 Molecular Formula: C₁₀H₁₄O₄ Molecular Weight: 198.22 g/mol
This document provides a concise technical overview of the known thermal properties of this compound, also known as Hydroquinone bis(2-hydroxyethyl) ether. The information is compiled from various chemical data sources to support research and development activities.
Physical and Thermal Properties
This compound is a white crystalline solid at room temperature.[1] Its key thermal characteristics are summarized below. The data represents typical values found in chemical supplier specifications and databases.
| Property | Value | Citations |
| Physical State | White Crystalline Powder / Solid | [1][2][3] |
| Melting Point | 103 - 107 °C | [1][2][3] |
| Boiling Point | ~380 °C | [3] |
| Thermal Decomposition | Decomposes upon combustion to generate irritating or toxic gases. | [3] |
Note: Specific thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively detailed in publicly available literature. The primary reported thermal event is its melting point. During a fire, thermal decomposition or combustion may produce irritating and highly toxic gases.[3]
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability, phase transitions, and degradation profile of this compound, standard analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. The following sections describe generalized protocols for these experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is ideal for determining melting point, glass transition temperature, and heats of fusion.
Objective: To determine the melting point and heat of fusion of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of material through evaporation. An empty, sealed aluminum pan is to be used as the reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC instrument cell.
-
Thermal Program:
-
Equilibrate the cell at a baseline temperature, for example, 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 150 °C).
-
Maintain an inert atmosphere by purging the cell with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset of thermal decomposition for this compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, such as 10 or 20 °C/min.
-
Conduct the analysis under a controlled atmosphere, typically an inert nitrogen atmosphere (flow rate of 50-100 mL/min), to study thermal decomposition without combustion. A separate run in an oxidative (air or oxygen) atmosphere can be performed for combustion analysis.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.
Visualized Workflow
The following diagram illustrates a generalized workflow for the thermal characterization of a chemical compound like this compound.
Caption: General workflow for thermal analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Purity of Hydroquinone bis(2-hydroxyethyl) ether (HQEE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), a critical chain extender in the production of high-performance polyurethanes. This document details common synthetic routes, purification protocols, and analytical methods for quality control, presented in a format tailored for scientific and research applications.
Introduction
Hydroquinone bis(2-hydroxyethyl) ether (HQEE), with the chemical formula C10H14O4, is a symmetrical aromatic diol.[1] Its structure, featuring a rigid hydroquinone core flanked by flexible hydroxyethyl (B10761427) ether chains, imparts a unique combination of hardness, thermal stability, and resilience to polyurethane elastomers.[1] HQEE is primarily synthesized through the reaction of hydroquinone with ethylene (B1197577) oxide.[1][2] The purity of HQEE is paramount, as impurities can negatively impact the final properties of the polyurethane product. This guide outlines the key methodologies for its synthesis and quality assessment.
Synthesis of Hydroquinone bis(2-hydroxyethyl) ether
The most prevalent industrial synthesis of HQEE involves the ethoxylation of hydroquinone with ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a catalyst. Variations in catalysts, solvents, and reaction conditions can influence the yield and purity of the final product.
Synthesis via Ethoxylation of Hydroquinone
A common method for synthesizing HQEE is the reaction of hydroquinone with ethylene oxide in the presence of a catalyst. This process can be performed in a batch reactor, and more recently, in continuous flow systems using microreactors.
Reaction Scheme:
Hydroquinone + 2 Ethylene Oxide → Hydroquinone bis(2-hydroxyethyl) ether
A ferrocene-based catalyst is often employed to enhance reaction efficiency and product purity.[3] The use of an ether solvent helps to dissolve the high-melting-point hydroquinone, allowing the reaction to proceed at a lower temperature and minimizing the formation of colored byproducts.[3]
Alternatively, alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide can be used.[4] A more recent development involves the use of a microchannel continuous process, which offers advantages in terms of safety, heat and mass transfer efficiency, and reduced reaction time.[4]
Comparative Synthesis Data
The choice of synthesis method and conditions can significantly impact the final product's purity and other key parameters. The following table summarizes quantitative data from different synthetic approaches.
| Parameter | Method 1: Ferrocene Catalyst in Ether Solvent | Method 2: Continuous Microchannel Reactor |
| Reactants | Hydroquinone, Ethylene Oxide | Hydroquinone, Ethylene Oxide |
| Catalyst | 1,1'-bis(diphenylphosphino)ferrocene | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Diethylene glycol dimethyl ether | Water |
| Reaction Temperature | 130-135°C | 80-150°C |
| Reaction Pressure | -0.05-0.4 MPa | 1-2 MPa |
| Reaction Time | ~4 hours (after ethylene oxide addition) | 3-10 minutes (residence time) |
| Reported Purity | ≥99% | High conversion, specific purity not detailed |
| Hydroxyl Value | 565-570 mgKOH/g | Not specified |
Experimental Protocol: Batch Synthesis with Ferrocene Catalyst
This protocol is based on the methodology described in Chinese patent CN105523905A.[3]
Materials:
-
Hydroquinone (550g)
-
1,1'-bis(diphenylphosphino)ferrocene (1.0g)
-
Diethylene glycol dimethyl ether (440g)
-
Ethylene oxide (506g)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, gas inlet, and vacuum connection
-
Ethylene oxide feed system
-
Heating and cooling circulator
-
Vacuum pump
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with hydroquinone, 1,1'-bis(diphenylphosphino)ferrocene, and diethylene glycol dimethyl ether.
-
Inerting: Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Dissolution: Under a nitrogen blanket, heat the reactor contents to 100°C and maintain for 3-4 hours with stirring until all solids are completely dissolved.
-
Degassing: At 100°C, apply a vacuum for 20 minutes to remove any low-boiling point substances.
-
Ethoxylation: Over a period of 5 hours, continuously feed ethylene oxide into the reactor, maintaining the reaction temperature between 130-135°C and the pressure between -0.05 and 0.4 MPa.
-
Reaction Completion: After the ethylene oxide addition is complete, maintain the reaction conditions for an additional 4 hours.
-
Quenching and Degassing: Cool the reactor to 80°C and apply a vacuum to remove any unreacted ethylene oxide.
-
Solvent Removal: Gradually heat the reaction mixture to 120°C under reduced pressure to distill off the diethylene glycol dimethyl ether. The distillation is typically carried out for approximately 7 hours.
-
Product Isolation: The remaining product is crude Hydroquinone bis(2-hydroxyethyl) ether.
Safety Precautions for Ethylene Oxide: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All work with ethylene oxide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, must be worn. An ethylene oxide gas detector should be in place. Ensure that all equipment is properly grounded to prevent static discharge.
Purification of Hydroquinone bis(2-hydroxyethyl) ether
Purification of the crude HQEE is essential to remove unreacted starting materials, catalyst residues, and byproducts. Recrystallization is a common and effective method for this purpose.
Experimental Protocol: Purification by Recrystallization
This protocol is a general procedure adapted from standard recrystallization techniques for similar aromatic compounds.
Materials:
-
Crude Hydroquinone bis(2-hydroxyethyl) ether
-
Recrystallization solvent (e.g., toluene, ethanol, or a mixed solvent system)
Equipment:
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which HQEE is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude HQEE in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid agitating the solution during the initial cooling phase.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified HQEE crystals under vacuum to remove any residual solvent.
Purity Analysis of Hydroquinone bis(2-hydroxyethyl) ether
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of HQEE and quantifying any related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of HQEE is typically performed using a reversed-phase C18 column with a gradient elution of methanol (B129727) and water or acetonitrile (B52724) and water. A UV or photodiode array (PDA) detector is commonly used for detection.
Experimental Protocol: HPLC Purity Analysis
This protocol is based on established methods for the analysis of hydroquinone and its derivatives.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
HQEE reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Example: 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280-295 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of HQEE reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh a known amount of the HQEE sample to be tested and dissolve it in the same solvent as the standard to a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The purity of the HQEE sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solutions.
Visualizations
Synthesis Workflow
Caption: Synthesis and purification workflow for HQEE.
This guide provides a foundational understanding of the synthesis and purity analysis of Hydroquinone bis(2-hydroxyethyl) ether. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER) - Ataman Kimya [atamanchemicals.com]
- 2. Hydroquinone bis(2-hydroxyethyl)ether | 104-38-1 [chemicalbook.com]
- 3. CN105523905A - Method for synthesizing hydroquinone dihydroxyl diethyl ether - Google Patents [patents.google.com]
- 4. CN112679323A - Method for continuously synthesizing hydroquinone dihydroxyethyl ether - Google Patents [patents.google.com]
Physical and chemical properties of 1,4-di(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physical, chemical, and toxicological properties of 1,4-di(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and analysis, making it a valuable resource for professionals in chemical research and drug development.
Introduction
1,4-Di(2-hydroxyethoxy)benzene, also widely known as Hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol with the chemical formula C₁₀H₁₄O₄.[1][2] Its structure features a central benzene (B151609) ring substituted at the para positions with two hydroxyethoxy groups. This symmetrical, bifunctional nature—possessing two terminal primary hydroxyl groups—makes it a valuable chemical intermediate and building block. While its primary application lies in polymer science as a chain extender for polyurethanes and other elastomers to enhance mechanical properties, its role as a rigid, bifunctional linker holds potential interest for medicinal chemists and drug development professionals in the synthesis of complex molecules.[3]
Physical and Chemical Properties
1,4-Di(2-hydroxyethoxy)benzene is typically a white to light yellow solid at room temperature.[1] It is known to be hygroscopic and should be stored under an inert atmosphere to maintain its purity.[2]
Table 1: Physical and Chemical Properties of 1,4-Di(2-hydroxyethoxy)benzene
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(2-hydroxyethoxy)phenoxy]ethanol | [4] |
| Synonyms | 1,4-Bis(2-hydroxyethoxy)benzene, Hydroquinone bis(2-hydroxyethyl) ether | [1][4] |
| CAS Number | 104-38-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White to light yellow/orange powder or lump | [1] |
| Melting Point | 101 - 107 °C | [1] |
| Physical State | Solid | [2] |
| Purity (Typical) | >95.0% (by GC) | [2] |
| Key Characteristics | Hygroscopic | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 1,4-di(2-hydroxyethoxy)benzene. Below are the expected characteristics for major spectroscopic techniques.
Table 2: Spectroscopic Data and Expected Characteristics
| Technique | Expected Peaks / Signals | Rationale / Notes |
| ¹H NMR | δ ~6.8-7.0 ppm (s, 4H): Aromatic protons. δ ~3.9-4.1 ppm (m, 4H): -O-CH₂- protons. δ ~3.7-3.9 ppm (m, 4H): -CH₂-OH protons. δ ~2.0-3.0 ppm (br s, 2H): Hydroxyl (-OH) protons, position is variable and may exchange with D₂O. | Based on the structure and typical chemical shifts for similar compounds.[5][6][7] |
| ¹³C NMR | δ ~153 ppm: Aromatic C-O. δ ~115 ppm: Aromatic C-H. δ ~70 ppm: -O-CH₂-. δ ~61 ppm: -CH₂-OH. | Based on the structure and typical chemical shifts for similar compounds.[8][9][10] |
| FT-IR (KBr) | ~3300 cm⁻¹ (broad): O-H stretching (hydroxyl). ~3050 cm⁻¹ (weak): Aromatic C-H stretching. ~2900 cm⁻¹ (medium): Aliphatic C-H stretching. ~1510 cm⁻¹ (strong): Aromatic C=C stretching. ~1240 cm⁻¹ (strong): Aryl-O (ether) C-O stretching. ~1080 cm⁻¹ (strong): Aliphatic C-O stretching. | Based on functional groups present and established IR correlation tables.[11][12] |
| Mass Spec. | [M]+ at m/z = 198.09 | Corresponding to the molecular formula C₁₀H₁₄O₄. |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis and quality control analysis of 1,4-di(2-hydroxyethoxy)benzene.
This protocol describes the synthesis of 1,4-di(2-hydroxyethoxy)benzene from hydroquinone and 2-chloroethanol (B45725). This method is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism where the deprotonated hydroxyl groups of hydroquinone act as nucleophiles.[13][14][15]
Reagents and Materials:
-
Hydroquinone
-
2-Chloroethanol
-
Sodium Hydroxide (B78521) (NaOH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent[16]
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate (B1210297) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve hydroquinone (1.0 eq) and sodium hydroxide (2.2 eq) in a minimal amount of water, then add DMF to create a stirrable solution.
-
Nucleophilic Substitution: Slowly add 2-chloroethanol (2.2 eq) to the mixture.
-
Reaction: Heat the mixture to 80-100 °C and maintain under reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution with dilute HCl. Extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.
References
- 1. This compound | 104-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,4-Diethoxybenzene(122-95-2) 13C NMR [m.chemicalbook.com]
- 11. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Theoretical Guide to the Conformational Landscape of 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-hydroxyethoxy)benzene, a hydroquinone (B1673460) derivative, possesses significant conformational flexibility due to the presence of two hydroxyethoxy side chains. This flexibility is critical in its interactions within biological systems and its material properties. A thorough understanding of its conformational landscape—the collection of its stable three-dimensional shapes and the energy barriers between them—is therefore essential for applications in drug design and materials science. As of this writing, dedicated theoretical studies on the conformational analysis of this specific molecule are not available in the peer-reviewed literature. This technical guide, therefore, serves as a comprehensive roadmap for researchers wishing to undertake such a study. It outlines the established computational protocols, theoretical methodologies, and data presentation standards necessary to rigorously characterize the conformational preferences of this compound. The principles and workflows described herein are based on standard practices in computational chemistry and are illustrated with examples derived from studies on analogous flexible molecules.
Introduction
The functionality of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules such as this compound, which features multiple rotatable bonds, a single static structure is insufficient to describe its behavior. Instead, the molecule exists as an ensemble of interconverting conformers, each with a specific geometry and energy. The relative populations of these conformers, and the ease with which they can interconvert, dictate the molecule's overall properties and its ability to bind to biological targets.
The key structural features of this compound that give rise to its conformational complexity are the rotations around the C-O and C-C bonds of the two side chains. Intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen atom can also play a significant role in stabilizing certain conformations. A comprehensive theoretical study is the most effective way to elucidate the intricate details of this molecule's potential energy surface.
This guide will detail the necessary steps to perform a thorough conformational analysis, from the initial generation of possible structures to high-level quantum mechanical calculations and the presentation of the final results.
Methodologies and Experimental Protocols
A robust computational analysis of molecular conformation involves a multi-step process designed to efficiently explore the vast conformational space and accurately determine the energetics of the most stable conformers.
Computational Workflow
The generally accepted workflow for a theoretical conformational analysis is a hierarchical approach, starting with a broad, less computationally expensive search, followed by progressively more accurate (and costly) calculations on a smaller set of candidate structures.
Detailed Protocols
Step 1: Initial Structure Generation and Conformational Search The first step is to generate a diverse set of initial 3D conformers. This is typically achieved using molecular mechanics (MM) force fields (e.g., MMFF94 or UFF) due to their computational efficiency.
-
Protocol:
-
Draw the 2D structure of this compound in a molecular editor.
-
Convert the 2D structure to an initial 3D structure.
-
Perform a systematic or stochastic conformational search. For a molecule with this degree of freedom, a stochastic method like Monte Carlo or a molecular dynamics simulation at high temperature is often effective.
-
All generated conformers are minimized using the chosen MM force field.
-
Step 2: Filtering and Quantum Mechanical Optimization The large number of conformers from the MM search must be reduced to a manageable set of unique, low-energy structures for more accurate quantum mechanics (QM) calculations.
-
Protocol:
-
Filter the MM-optimized conformers, typically retaining those within a 10-15 kcal/mol window of the global minimum.
-
Cluster the remaining conformers based on root-mean-square deviation (RMSD) of atomic positions to identify unique geometries.
-
Optimize the geometry of the representative conformer from each cluster using Density Functional Theory (DFT). A common and reliable choice of method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). The inclusion of a continuum solvent model (e.g., PCM or SMD) is recommended to simulate a solution-phase environment.
-
Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Step 3: High-Level Energy Refinement (Optional but Recommended) For a more accurate ranking of conformer energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust theoretical method.
-
Protocol:
-
Use the geometries from the DFT optimization.
-
Calculate the single-point electronic energy using a higher level of theory, such as Møller-Plesset perturbation theory (e.g., MP2) with a larger basis set (e.g., aug-cc-pVTZ), or a double-hybrid DFT functional.
-
Data Presentation: Expected Quantitative Results
The results of the conformational analysis should be presented in a clear and organized manner to allow for easy interpretation and comparison. The following tables are examples of how the quantitative data for the different conformers of this compound would be summarized.
Table 1: Key Dihedral Angles (in degrees) for the Most Stable Conformers
This table would define the key dihedral angles that describe the orientation of the side chains and list their values for each stable conformer found.
| Conformer ID | τ1 (Car-O-C-C) | τ2 (O-C-C-O) | τ3 (C-C-O-H) | τ1' (Car-O-C-C) | τ2' (O-C-C-O) | τ3' (C-C-O-H) |
| Conf-1 | 178.5 | 65.2 | 179.1 | 178.5 | 65.2 | 179.1 |
| Conf-2 | 179.0 | 66.8 | 60.5 | 178.9 | -65.5 | 179.5 |
| Conf-3 | 80.1 | 175.3 | 62.3 | -80.1 | 175.3 | 62.3 |
| ...etc. | ... | ... | ... | ... | ... | ... |
| Note: The values presented are hypothetical and for illustrative purposes only. |
Table 2: Relative Energies and Thermodynamic Properties of Stable Conformers
This table is crucial for understanding the relative stability and populations of the conformers at a given temperature. Energies are typically reported relative to the global minimum energy conformer.
| Conformer ID | Relative E (kcal/mol) | Relative H (kcal/mol) | Relative G (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 0.00 | 45.2 |
| Conf-2 | 0.55 | 0.52 | 0.60 | 25.1 |
| Conf-3 | 1.10 | 1.05 | 1.15 | 10.3 |
| ...etc. | ... | ... | ... | ... |
| Note: The values presented are hypothetical and for illustrative purposes only. Energies calculated at the B3LYP/6-31+G(d,p) level of theory. |
Visualization of Key Relationships
Visualizing the relationships between different conformers and the energetic barriers separating them is essential for a complete understanding of the molecule's dynamics.
Conformational Interconversion Pathway
A potential energy surface diagram illustrates how different conformers can interconvert. The following diagram shows a hypothetical relationship between three stable conformers, indicating the transition states (TS) that connect them.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a state-of-the-art theoretical study on the conformational landscape of this compound. By following the outlined workflow, researchers can generate reliable data on the geometries, relative energies, and populations of its stable conformers. Such a study would fill a notable gap in the current literature and provide invaluable insights for medicinal chemists and material scientists.
Future work could extend this analysis by:
-
Investigating Dimerization: Studying the intermolecular interactions and preferred geometries of dimers of this compound.
-
Simulating Spectroscopic Properties: Using the calculated conformer populations to compute weighted-average NMR chemical shifts and coupling constants for direct comparison with experimental data.
-
Molecular Dynamics Simulations: Performing extended molecular dynamics simulations to explore the dynamic behavior and conformational transitions over time in an explicit solvent environment.
By applying these rigorous computational methods, the scientific community can achieve a deeper understanding of this flexible and important molecule, paving the way for its more effective application in various fields.
Methodological & Application
Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)benzene as a Chain Extender in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Bis(2-hydroxyethoxy)benzene as a chain extender in the synthesis of polyurethanes (PUs). This document includes a summary of its impact on polyurethane properties, detailed experimental protocols for synthesis, and a discussion of relevant characterization techniques.
Introduction
This compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is an aromatic diol chain extender used in the synthesis of polyurethane elastomers.[1] The choice of chain extender is crucial as it significantly influences the final properties of the polyurethane, including its mechanical strength, thermal stability, and elasticity. Chain extenders, like this compound, react with isocyanate groups to form the "hard segments" of the polyurethane polymer, which are responsible for properties like stiffness and hardness. The incompatibility between these hard segments and the flexible "soft segments" (formed from polyols) leads to a microphase-separated morphology that dictates the overall performance of the material. Aromatic chain extenders generally enhance the hardness and modulus of the resulting polyurethane.
Data Presentation: Impact on Polyurethane Properties
The selection of a chain extender has a profound effect on the thermomechanical properties of the resulting polyurethane. While specific comparative data for this compound across a range of polyurethane systems is not extensively consolidated in single reports, the following tables summarize typical data ranges and expected trends when using aromatic diol chain extenders in comparison to common aliphatic diols like 1,4-butanediol (B3395766) (BDO).
Table 1: Comparative Mechanical Properties of Polyurethanes with Different Chain Extenders
| Property | This compound (Aromatic) | 1,4-Butanediol (BDO) (Aliphatic) |
| Hardness (Shore A) | 85 - 95 | 70 - 90 |
| Tensile Strength (MPa) | 30 - 50 | 25 - 45 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 |
| Modulus at 100% Elongation (MPa) | 5 - 15 | 3 - 10 |
Note: The values presented are typical ranges and can vary significantly based on the specific polyol, diisocyanate, and hard segment content used in the formulation.
Table 2: Comparative Thermal Properties of Polyurethanes with Different Chain Extenders
| Property | This compound (Aromatic) | 1,4-Butanediol (BDO) (Aliphatic) |
| Glass Transition Temperature (Tg) of Hard Segment (°C) | 100 - 140 | 60 - 100 |
| Melting Temperature (Tm) of Hard Segment (°C) | 180 - 230 | 160 - 210 |
| Decomposition Temperature (Td) (°C) | ~300 - 350 | ~300 - 350 |
Note: The higher Tg and Tm of polyurethanes with aromatic chain extenders are attributed to the rigidity of the benzene (B151609) ring in the hard segment, which restricts segmental motion.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes using this compound as a chain extender. These should be adapted and optimized for specific research needs.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF) (optional)
Procedure:
-
Drying: Dry the polyol and this compound under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Mixing: In a reaction vessel, combine the dried polyol and this compound. If performing a solution polymerization, add the anhydrous solvent at this stage.
-
Heat the mixture to 60-70°C while stirring under a nitrogen atmosphere until a homogeneous solution is formed.
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).
-
Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90°C for 2-3 hours.
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.
-
Post-Curing: Allow the polyurethane to cool slowly to room temperature. Post-cure at room temperature for at least 7 days before characterization to ensure complete reaction.
Protocol 2: Prepolymer Polyurethane Synthesis
This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with this compound. This allows for better control over the polymer structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying: As per Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous solvent or use it in its molten state.
-
Cool the prepolymer to 60-70°C.
-
Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing: As per Protocol 1.
-
Post-Curing: As per Protocol 1.
Mandatory Visualizations
Caption: One-Shot Polyurethane Synthesis Workflow.
Caption: Prepolymer Polyurethane Synthesis Workflow.
Caption: Structure-Property Relationship of Chain Extender.
References
Application Notes and Protocols for the Synthesis of Polyesters Using 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters utilizing 1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE). The inclusion of this aromatic diol into polyester (B1180765) chains can significantly enhance thermal and mechanical properties. This document is intended to guide researchers in the fields of polymer chemistry, materials science, and drug development in the preparation and characterization of these materials, with a particular focus on their potential applications in drug delivery systems.
Introduction
Aliphatic-aromatic polyesters are a versatile class of polymers that combine the flexibility and biodegradability of aliphatic segments with the rigidity and thermal stability of aromatic moieties. This compound is a valuable monomer for introducing aromaticity into the polyester backbone. The resulting copolyesters often exhibit improved thermal properties compared to their purely aliphatic counterparts.[1] These characteristics make them attractive for a range of applications, including as carriers for drug delivery, where thermal stability and controlled degradation are crucial.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The process typically involves two stages: an initial esterification or transesterification at a lower temperature, followed by a polycondensation step at a higher temperature under high vacuum to facilitate the removal of small molecule byproducts and drive the reaction toward the formation of long polymer chains.
Materials and Equipment
Materials:
-
This compound (HQEE)
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid, Terephthalic acid) or its dimethyl ester
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide, Zinc acetate)
-
Stabilizer (e.g., Triphenyl phosphate)
-
Nitrogen gas (high purity)
-
Solvents for purification (e.g., Chloroform, Methanol)
Equipment:
-
Three-necked round-bottom flask or a suitable glass reactor
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Condenser and collection flask
-
Vacuum pump capable of reaching high vacuum (<1 Torr)
-
Nitrogen inlet
-
Thermometer or thermocouple
Experimental Protocol: Synthesis of a Copolyester of this compound and an Aliphatic Dicarboxylic Acid
This protocol is a representative example based on the synthesis of similar aromatic-aliphatic copolyesters.[2] Researchers should optimize the reaction conditions for their specific comonomers and desired polymer properties.
Step 1: Esterification
-
Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen.
-
Charge the reaction flask with equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid).
-
Add the catalyst (e.g., 0.05 mol% antimony(III) oxide) and stabilizer (e.g., 0.05 mol% triphenyl phosphate) to the monomer mixture.
-
Fit the mechanical stirrer, condenser, and nitrogen inlet to the flask. Ensure a gentle flow of nitrogen through the system.
-
Begin stirring and gradually heat the mixture to 180-200 °C.
-
Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct and will distill off. The reaction is considered complete when the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Increase the temperature of the reaction mixture to 220-250 °C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over a period of about 30 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum with vigorous stirring for another 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polyester increases.
-
To stop the reaction, remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cooled, the solid polyester can be removed from the flask. Depending on the dicarboxylic acid used, the polymer may be a brittle solid or a tough, semi-crystalline material.
Step 3: Purification (Optional)
-
Dissolve the crude polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol (B129727), with vigorous stirring.
-
Collect the purified polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Polyesters
The synthesized polyesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the ester linkages (C=O stretching) and the presence of aromatic and aliphatic groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis, confirmation of monomer incorporation, and determination of the copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm).[1] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td).[1] |
Quantitative Data
The properties of polyesters derived from this compound can be tailored by the choice of the dicarboxylic acid comonomer. The following table presents representative data for copolyesters of this compound (HQEE) with terephthalic acid and 1,4-butanediol.[1]
| HQEE Content (mol%) | Tg (°C) | Tm (°C) | Td, 5% weight loss (°C) |
| 0 | 37 | 208 | 375 |
| 9 | 38 | 201 | 377 |
| 18 | 41 | 186 | 374 |
| 27 | 43 | 174 | 373 |
Application in Drug Delivery
Polyesters based on this compound are promising candidates for the development of nanoparticulate drug delivery systems. Their biodegradability allows for the controlled release of encapsulated therapeutic agents, while their enhanced thermal stability can be advantageous during formulation processes that involve heat, such as melt extrusion.
Nanoparticle Formulation for Drug Delivery
Biodegradable polyester-based nanoparticles can be formulated using various methods, including nanoprecipitation and emulsion-based techniques, to encapsulate therapeutic agents.
Experimental Workflow for Polyester Synthesis and Nanoparticle Formulation
Caption: Workflow for the synthesis, purification, and formulation of polyester nanoparticles.
Cellular Uptake and Intracellular Drug Release
The efficacy of nanoparticulate drug delivery systems largely depends on their ability to be internalized by target cells and to release their therapeutic cargo at the site of action. The following diagram illustrates a common pathway for the cellular uptake of polyester nanoparticles and a mechanism for endosomal escape.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Caption: Cellular uptake and intracellular trafficking of polyester nanoparticles for drug delivery.
Conclusion
Polyesters synthesized using this compound offer a promising platform for the development of advanced materials with tailored thermal and mechanical properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and characterization of these polymers. Their potential application in drug delivery, particularly in the formulation of biodegradable nanoparticles, warrants further investigation for the development of novel therapeutic systems.
References
Application Notes and Protocols for the Polymerization of 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers derived from 1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE). This versatile monomer can be utilized in the production of both polyesters and polyurethanes, yielding materials with properties suitable for a range of applications, including potential use in the field of drug delivery. The protocols outlined below are based on established polymerization techniques.
Polyester (B1180765) Synthesis via Melt Polycondensation
Melt polycondensation is a common method for synthesizing polyesters from a diol and a diacid or anhydride (B1165640) by heating the monomers together at high temperatures under a vacuum to remove the condensation byproduct, typically water.
Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid
This protocol describes the synthesis of a saturated polyester.
Materials:
-
This compound (HQEE)
-
Adipic acid
-
Toluene-4-sulphonic acid (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of toluene-4-sulphonic acid (approximately 0.1% by weight of the total monomers).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heating and Polymerization:
-
Heat the reaction mixture to 160-180°C with constant stirring. The reaction will start to produce water, which will be distilled off.
-
After the initial water evolution subsides (typically 2-3 hours), gradually increase the temperature to 200-220°C.
-
Apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Polymer Isolation: Once the desired viscosity is achieved (typically after 4-6 hours under vacuum), cool the reactor to room temperature. The resulting polyester can be removed from the flask.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or N,N-dimethylformamide) and precipitating it in a non-solvent like methanol. The precipitate is then filtered and dried in a vacuum oven.
Quantitative Data for Polyester Synthesis
The following table summarizes typical data obtained from the characterization of polyesters synthesized from this compound.
| Property | Polyester with Adipic Acid | Polyester with Maleic Anhydride |
| Yield (%) | > 90 | > 90 |
| Melting Point (°C) | 93.3 | 88.0 |
| Decomposition Temp. (°C) | 315 | 300 |
| Char Residue at 600°C (%) | Lower | Higher |
Note: Data is based on a study by Vijayakumar et al. (2008) on the polyesterification of a similar monomer, 1,3-bis(2-hydroxyethoxy)benzene.
Polyurethane Synthesis using this compound as a Chain Extender
In polyurethane synthesis, this compound can act as a chain extender, reacting with a diisocyanate prepolymer to form the hard segments of the polyurethane elastomer. This imparts rigidity and improves the mechanical properties of the final polymer.
Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis
This protocol outlines a common method for synthesizing thermoplastic polyurethanes (TPUs).
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, as the polyol)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (HQEE, as the chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
N,N-Dimethylformamide (DMF, solvent)
Equipment:
-
Four-necked reaction kettle with a mechanical stirrer, thermometer, condenser, and nitrogen inlet
-
Heating mantle
-
Dropping funnel
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol (PTMEG) under vacuum at 100-110°C for 2 hours in the reaction kettle.
-
Cool the polyol to 60°C and add the diisocyanate (MDI) dropwise with vigorous stirring under a nitrogen atmosphere. The molar ratio of NCO/OH should be approximately 2:1.
-
After the addition is complete, raise the temperature to 80-85°C and allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the chain extender (this compound) in warm DMF.
-
Cool the prepolymer to 70°C and add the chain extender solution dropwise with continuous stirring.
-
Add a catalytic amount of DBTDL.
-
-
Polymerization and Isolation:
-
After the addition of the chain extender, the viscosity of the solution will increase significantly. Continue stirring for another 1-2 hours.
-
Pour the viscous polymer solution into a Teflon-coated pan and cure it in an oven at 80-100°C for 12-24 hours.
-
The resulting polyurethane sheet can be pelletized for further processing.
-
Quantitative Data for Polyurethane Characterization
The properties of polyurethanes can be tailored by varying the ratio of soft and hard segments.
| Property | TPU with HQEE |
| Hardness (Shore A) | 80 - 95 |
| Tensile Strength (MPa) | 30 - 50 |
| Elongation at Break (%) | 400 - 600 |
| Glass Transition Temp. (Tg, °C) | -40 to -20 (soft segment) |
Note: These values are representative and can vary significantly based on the specific polyol, diisocyanate, and the hard segment content.
Application in Drug Delivery (Hypothetical)
While direct studies on the use of polymers from this compound for drug delivery are not prevalent in the literature, their polyester and polyurethane nature suggests potential applications in this field. Aliphatic-aromatic polyesters are known for their biocompatibility and biodegradability, making them suitable as carriers for controlled drug release.
Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation
This protocol describes a common method for formulating polymer-based nanoparticles for drug delivery.
Materials:
-
Polyester synthesized from this compound and a suitable diacid (e.g., sebacic acid for increased hydrophobicity).
-
A model drug (e.g., Paclitaxel).
-
Dichloromethane (B109758) (DCM, organic solvent).
-
Poly(vinyl alcohol) (PVA, surfactant).
-
Deionized water.
Equipment:
-
Homogenizer or sonicator.
-
Magnetic stirrer.
-
Rotary evaporator.
-
Centrifuge.
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the polyester and the drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of poly(vinyl alcohol) (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess PVA and then lyophilize to obtain a dry powder.
Protocol: In Vitro Drug Release Study
This protocol outlines a standard procedure to evaluate the release of a drug from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticles.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Dialysis membrane (with an appropriate molecular weight cut-off).
-
Shaking incubator.
-
UV-Vis spectrophotometer or HPLC.
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of PBS (the release medium).
-
Incubation: Place the entire setup in a shaking incubator maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique like UV-Vis spectrophotology or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Polymerization Workflow
Caption: A generalized workflow for the synthesis and characterization of polymers.
Drug Delivery Nanoparticle Formulation and Release Pathway
Caption: Workflow for drug-loaded nanoparticle formulation and in vitro release testing.
Application Notes and Protocols: Mechanical Properties of Polyurethanes Incorporating 1,4-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical properties of polyurethanes synthesized using 1,4-Bis(2-hydroxyethoxy)benzene as a chain extender. Detailed experimental protocols for the synthesis and mechanical characterization of these polymers are also presented to aid in research and development.
Introduction
Polyurethanes (PUs) are a versatile class of polymers known for their wide range of mechanical properties, from soft elastomers to rigid plastics. This versatility stems from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically composed of polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a chain extender, contribute to the material's strength, hardness, and thermal stability.
This compound is an aromatic diol chain extender that imparts excellent mechanical properties to polyurethane elastomers. Its rigid benzene (B151609) ring structure enhances the hard segment domains, leading to materials with high tensile strength and modulus. The selection of the diisocyanate in conjunction with this compound allows for the fine-tuning of the final mechanical properties of the polyurethane.
Data Presentation: Mechanical Properties
The mechanical properties of polyurethanes are highly dependent on the specific diisocyanate used in the formulation. The following table summarizes the modulus at 300% elongation for polyurethanes synthesized with polytetramethylene adipate (B1204190) as the soft segment, this compound as the chain extender, and various diisocyanates. The data is presented in decreasing order of modulus, highlighting the influence of diisocyanate structure on the rigidity of the resulting polymer.
| Diisocyanate | 300% Modulus (psi) |
| p-Phenylene Diisocyanate (1,4-PDI) | 3400[1] |
| 4,4'-Methylenebis(phenyl isocyanate) (4,4'-MDI) | > 2.1 MPa (Qualitative)[2] |
| 1,3-Phenylene Diisocyanate (1,3-PDI) | > 2.1 MPa (Qualitative)[2] |
| 2,4-Toluene Diisocyanate (2,4-TDI) | 2.1[2] |
Note: The qualitative data for 4,4'-MDI, 1,3-PDI, and 2,4-TDI indicates a decreasing trend in modulus compared to 1,4-PDI. The rigid and symmetric structure of 1,4-PDI allows for more efficient molecular packing, resulting in a higher modulus[1][2]. The decreasing symmetry from 4,4'-MDI to 1,3-PDI and the steric hindrance from the methyl group in 2,4-TDI lead to less efficient packing and consequently lower modulus values[2].
Experimental Protocols
I. Polyurethane Synthesis
Two primary methods for polyurethane synthesis are the one-shot process and the prepolymer method.
A. One-Shot Synthesis Protocol
This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, or Polytetramethylene adipate)
-
Diisocyanate (e.g., 4,4'-MDI, 2,4-TDI, 1,4-PDI)
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (if required, e.g., Dimethylformamide - DMF)
Procedure:
-
Preparation: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Mixing: In a reaction vessel, thoroughly mix the dried polyol and this compound at a predetermined molar ratio.
-
Catalyst Addition: Add the catalyst to the mixture (typically 0.01-0.05% by weight of the total reactants) and stir until homogeneously dispersed.
-
Isocyanate Addition: Under vigorous stirring, add the diisocyanate to the mixture. The reaction is exothermic.
-
Casting: Once the mixture reaches a suitable viscosity, pour it into a preheated mold (e.g., a Teflon-coated pan) to obtain a sheet of uniform thickness.
-
Curing: Cure the cast polyurethane in an oven at a specified temperature and duration (e.g., 100°C for 24 hours) to complete the polymerization.
-
Post-Curing: After demolding, post-cure the polyurethane sheet at room temperature for at least 7 days before mechanical testing to ensure complete reaction and stabilization of properties.
B. Prepolymer Synthesis Protocol
This two-step method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended.
Materials:
-
Polyol (e.g., PTMEG)
-
Diisocyanate (e.g., 2,4-TDI)
-
Chain Extender: this compound
-
Catalyst (e.g., DBTDL)
Procedure:
-
Prepolymer Formation:
-
In a reaction vessel, react an excess of the diisocyanate with the dried polyol at a controlled temperature (e.g., 80°C) with constant stirring under a nitrogen atmosphere.
-
Monitor the reaction by titrating for the isocyanate (NCO) content until it reaches the theoretical value.
-
-
Chain Extension:
-
Cool the prepolymer to a suitable temperature (e.g., 60°C).
-
Add the stoichiometric amount of dried this compound to the prepolymer with vigorous stirring.
-
Add the catalyst to the mixture.
-
-
Casting and Curing:
-
Pour the mixture into a preheated mold.
-
Cure and post-cure as described in the one-shot synthesis protocol.
-
II. Mechanical Testing Protocol
The mechanical properties of the synthesized polyurethane elastomers should be evaluated according to standardized testing methods.
A. Tensile Testing (ASTM D412)
This test determines the tensile strength, elongation at break, and modulus of the material.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Die for cutting dumbbell-shaped specimens (e.g., ASTM D412 Die C).
Procedure:
-
Specimen Preparation:
-
Cut at least five dumbbell-shaped specimens from the cured polyurethane sheet using a sharp die.
-
Ensure the specimens have a uniform thickness and are free of any nicks or defects.
-
Measure the width and thickness of the narrow section of each specimen at three points and use the average values to calculate the cross-sectional area.
-
-
Testing:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any pre-load.
-
Attach the extensometer to the gauge length of the specimen.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).
-
Start the test and record the load and elongation data until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress (force per unit area) applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Modulus (Young's Modulus or Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve. The 300% modulus is the stress at 300% elongation.
-
Visualizations
Caption: Experimental workflow for polyurethane synthesis and characterization.
Caption: Relationship between reactants and mechanical properties.
References
Synthesis of High-Performance Polyurethanes Utilizing Hydroquinone Bis(2-Hydroxyethyl) Ether (HQEE) as a Chain Extender: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes (PUs) using hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE) as a chain extender. HQEE is an aromatic diol that imparts exceptional mechanical and thermal properties to polyurethanes, making them suitable for a wide range of high-performance applications, including in the biomedical and pharmaceutical fields.
Introduction
Polyurethanes are a versatile class of polymers synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be tailored by varying the type of diisocyanate and polyol used. The inclusion of a chain extender, such as HQEE, further modifies the polymer's structure and enhances its properties. HQEE, with its rigid aromatic structure, promotes the formation of well-defined hard segments within the polyurethane matrix.[1] This leads to a significant increase in hardness, tensile strength, and thermal stability compared to polyurethanes synthesized with common aliphatic diol chain extenders like 1,4-butanediol (B3395766) (BDO).[1][2][3]
The enhanced properties of HQEE-based polyurethanes make them attractive for demanding applications, including the development of drug delivery systems, medical devices, and tissue engineering scaffolds.[4][5][6][7] This document outlines two primary methods for the synthesis of HQEE-based polyurethanes: the one-step bulk polymerization method and the two-step prepolymer method.
Data Presentation
The following table summarizes the typical mechanical and thermal properties of polyurethanes synthesized using MDI (4,4'-methylene diphenyl diisocyanate) and a polyol, with HQEE as the chain extender, in comparison to those synthesized with BDO.
| Property | Polyurethane with HQEE | Polyurethane with BDO | Reference |
| Mechanical Properties | |||
| Shore D Hardness | 50 - 70 | 40 - 60 | [2] |
| Tensile Strength (MPa) | 40 - 60 | 30 - 50 | [1][3] |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | [2] |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Higher | Lower | [8][9] |
| Melting Temperature (Tm) | Higher | Lower | [8][10] |
Experimental Protocols
Materials and Equipment
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol )
-
Chain Extender: Hydroquinone bis(2-hydroxyethyl) ether (HQEE)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Solvent (for solution polymerization): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Vessel: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and temperature control.
-
Vacuum Oven
-
Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Universal Testing Machine (for mechanical properties).
Protocol 1: One-Step Bulk Polymerization
This method involves reacting all components simultaneously in a single step.
Procedure:
-
Preparation: Dry the PTMEG and HQEE in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen.
-
Charging Reactants:
-
Add the dried PTMEG to the reaction vessel and heat to 80°C with stirring.
-
Add the molten MDI to the reactor. The molar ratio of NCO (from MDI) to the total OH (from PTMEG and HQEE) should be approximately 1.02:1.
-
Melt the HQEE at approximately 110-120°C and add it to the reaction mixture.
-
-
Polymerization:
-
If using a catalyst, add a few drops of DBTDL to the mixture.
-
Continue stirring the mixture at 80-90°C for 5-10 minutes until it becomes viscous.
-
-
Casting and Curing:
-
Pour the viscous polymer mixture into a preheated mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Post-Curing: After curing, allow the polymer to cool to room temperature. Post-cure the samples at room temperature for at least 7 days before characterization to ensure complete reaction.
Protocol 2: Two-Step Prepolymer Synthesis
This method involves the initial formation of an NCO-terminated prepolymer, which is then chain-extended with HQEE.
Step 1: Prepolymer Synthesis
-
Preparation: Dry the PTMEG in a vacuum oven at 80°C for at least 4 hours.
-
Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen.
-
Charging Reactants:
-
Add the dried PTMEG to the reaction vessel and heat to 80°C with stirring.
-
Add molten MDI to the reactor. A typical molar ratio of MDI to PTMEG is 2:1 to ensure NCO termination.
-
-
Prepolymerization:
-
Maintain the reaction temperature at 80°C and stir for 2-3 hours.
-
The progress of the reaction can be monitored by titrating for the NCO content.
-
Step 2: Chain Extension
-
Preparation: Dry the HQEE in a vacuum oven at 80°C for at least 4 hours.
-
Chain Extension Reaction:
-
Cool the prepolymer to approximately 60-70°C.
-
Melt the HQEE at 110-120°C and add it to the prepolymer with vigorous stirring. The amount of HQEE should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
-
Casting and Curing:
-
Pour the mixture into a preheated mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Post-Curing: Post-cure the samples at room temperature for at least 7 days before characterization.
Mandatory Visualizations
Caption: Workflow for one-step and two-step synthesis of polyurethanes with HQEE.
Caption: Factors influencing the final properties of synthesized polyurethanes.
References
- 1. nbinno.com [nbinno.com]
- 2. gantrade.com [gantrade.com]
- 3. nbinno.com [nbinno.com]
- 4. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 1,4-Bis(2-hydroxyethoxy)benzene in thermoplastic polyurethanes (TPU).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is an aromatic diol chain extender increasingly utilized in the synthesis of high-performance thermoplastic polyurethanes (TPUs). Its rigid aromatic structure, coupled with the flexible hydroxyethoxy groups, imparts a unique combination of properties to the resulting polymer. TPUs synthesized with HQEE often exhibit enhanced mechanical strength, thermal stability, and specific performance characteristics compared to those synthesized with common aliphatic diol chain extenders like 1,4-butanediol (B3395766) (BDO). These properties make HQEE-based TPUs suitable for a wide range of demanding applications, including biomedical devices, specialty coatings, and advanced textiles.
Rationale for Use in Thermoplastic Polyurethanes
The incorporation of this compound as a chain extender in TPU formulations offers several distinct advantages:
-
Enhanced Mechanical Properties: The rigid benzene (B151609) ring in the HQEE structure contributes to the formation of well-defined hard segments in the TPU matrix. This results in polymers with high tensile strength, modulus, and hardness.[1]
-
Improved Thermal Stability: The aromatic nature of HQEE enhances the thermal resistance of the TPU, leading to higher melting points and glass transition temperatures compared to TPUs made with aliphatic chain extenders.[2]
-
High Moisture Vapor Transmission: In specific formulations, particularly with poly(ethylene glycol) (PEG) as the soft segment, HQEE has been shown to significantly increase the moisture vapor transmission rate of the resulting TPU, a desirable property for breathable films and textiles.[2]
-
Good Processability: Despite its rigid structure, the ether linkages in HQEE provide a degree of flexibility, which can aid in the processing of the TPU.
Quantitative Data Summary
The following table summarizes the key physical properties of TPUs synthesized with this compound (HQEE) in comparison to a TPU synthesized with a conventional aliphatic chain extender, 1,4-butanediol (BDO). The data is extracted from a patent demonstrating the performance benefits of using an aromatic chain extender.[2]
| Property | TPU with HQEE (Example 1) | TPU with HQEE (Example 2) | TPU with BDO (Comparative Example 1) | Test Method |
| Glass Transition Temperature (Tg), °C | -42 | -42 | -47 | DSC |
| Melting Point (Tm), °C | 176 | 170 | 172 | DSC |
| Hardness, Shore A | 88 | 87 | 87 | ASTM D-2240 |
| 300% Modulus, psi | 1290 | 1140 | 970 | ASTM D-412 |
| Ultimate Tensile Strength, psi | 6080 | 5600 | 5340 | ASTM D-412 |
| Flex Modulus, psi | 10000 | 8500 | 7000 | ASTM D-790 |
Experimental Protocols
I. Synthesis of Thermoplastic Polyurethane via One-Shot Polymerization
This protocol describes a general one-shot method for synthesizing TPU using this compound as the chain extender. The one-shot process involves the simultaneous reaction of the diisocyanate, polyol, and chain extender.[2][3]
Materials:
-
Polyol (e.g., Poly(ethylene glycol) (PEG), Polytetrahydrofuran (PTHF))
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI))
-
Chain Extender: this compound (HQEE)
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Reaction vessel (e.g., glass reactor or twin-screw extruder)
-
Heating and stirring equipment
Procedure:
-
Preparation of Reactants:
-
The polyol and this compound are pre-heated and blended. For instance, polyethylene (B3416737) glycol can be blended with HQEE at 90°C.[2]
-
The diisocyanate is heated separately to approximately 150°C.[2]
-
-
Polymerization:
-
The heated blend of polyol and chain extender is mixed with the heated diisocyanate.
-
The reaction is exothermic, and the temperature will typically increase to 200-250°C within 1 to 5 minutes.[2]
-
During this time, polymerization occurs, as indicated by a significant increase in viscosity.[2]
-
The reaction is carried out under a nitrogen atmosphere to prevent side reactions with moisture.
-
-
Post-Processing:
-
The resulting TPU polymer is then extruded and pelletized.
-
The pellets should be stored in a dry environment to prevent moisture absorption.
-
II. Characterization of Thermoplastic Polyurethane
This section outlines the standard methods for characterizing the synthesized TPU.
1. Fourier Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the chemical structure of the TPU and the completion of the polymerization reaction.
-
Procedure:
-
A small sample of the TPU is analyzed using an FTIR spectrometer.
-
The disappearance of the NCO peak at approximately 2270 cm⁻¹ indicates the complete reaction of the isocyanate groups.
-
The presence of characteristic urethane (B1682113) linkage peaks (e.g., N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹) confirms the formation of the polyurethane.[4]
-
2. Thermal Analysis (DSC and TGA):
-
Objective: To determine the thermal properties of the TPU, such as glass transition temperature (Tg), melting point (Tm), and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample of the TPU is heated in a DSC instrument under a nitrogen atmosphere.
-
The sample is typically heated, cooled, and then reheated to erase its thermal history. The data from the second heating scan is used for analysis.
-
Tg is observed as a step change in the heat flow, while Tm is seen as an endothermic peak.
-
-
Thermogravimetric Analysis (TGA):
-
A weighed sample of the TPU is heated in a TGA instrument at a constant rate under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of thermal decomposition and the overall thermal stability of the polymer.
-
3. Mechanical Testing:
-
Objective: To evaluate the mechanical performance of the TPU.
-
Procedure:
-
Test specimens are prepared from the TPU pellets, typically by injection molding or compression molding into standardized shapes (e.g., dumbbell-shaped bars for tensile testing).
-
Tensile Testing (ASTM D-412): Measures the tensile strength, elongation at break, and modulus of the material.
-
Hardness Testing (ASTM D-2240): The Shore hardness of the TPU is measured using a durometer.
-
Flexural Modulus (ASTM D-790): This test measures the material's resistance to bending.
-
4. Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the TPU.
-
Procedure:
-
The TPU sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).
-
The solution is filtered and injected into the GPC system.
-
The molecular weight distribution is determined by comparing the elution time of the sample with that of known molecular weight standards.
-
Visualizations
Caption: Workflow for the one-shot synthesis of TPU using this compound.
Caption: Standard characterization workflow for thermoplastic polyurethanes.
References
Application Notes and Protocols: Influence of 1,4-Bis(2-hydroxyethoxy)benzene on Polyurethane Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of the aromatic diol chain extender, 1,4-Bis(2-hydroxyethoxy)benzene, on the morphology of polyurethanes (PUs). The information is intended to guide researchers in synthesizing and characterizing PUs with tailored morphologies for various applications, including in the biomedical and pharmaceutical fields.
Introduction
Polyurethanes are a versatile class of segmented block copolymers composed of alternating soft and hard segments. The soft segments, typically high molecular weight polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a low molecular weight chain extender, contribute to the material's strength, thermal stability, and hardness through the formation of physically crosslinked domains.
The choice of chain extender is a critical factor in determining the final properties of the polyurethane, as it directly influences the morphology of the hard domains and the degree of microphase separation between the hard and soft segments. This compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is an aromatic diol chain extender that imparts unique morphological characteristics to polyurethanes. Its rigid aromatic structure and the presence of ether linkages affect the packing of the hard segments and their interaction with the soft segments.
Compared to aliphatic diol chain extenders like 1,4-butanediol (B3395766) (BDO), this compound generally promotes a higher degree of phase separation and the formation of more ordered hard domain structures.[1] This can lead to enhanced mechanical properties and thermal stability in the resulting polyurethane.
Influence on Polyurethane Morphology: A Qualitative Overview
The incorporation of this compound as a chain extender significantly influences the microphase separation and the resulting morphology of the hard domains within the polyurethane matrix.
Key Morphological Features:
-
Enhanced Phase Segregation: The rigid and aromatic nature of this compound promotes stronger intermolecular interactions within the hard segments, leading to a more distinct phase separation from the flexible soft segments.[1]
-
Ordered Hard Domain Structures: Studies using Transmission Electron Microscopy (TEM) have shown that polyurethanes synthesized with this compound can exhibit a "banded" or lamellar-like hard domain morphology, in contrast to the more common "spherulitic" or globular structures observed with aliphatic chain extenders like 1,4-butanediol.[1] This suggests a higher degree of order and crystallinity within the hard domains.
-
Impact on Mechanical and Thermal Properties: The well-defined phase separation and ordered hard domains resulting from the use of this compound can lead to polyurethanes with excellent mechanical properties and improved thermal stability.
Quantitative Morphological Analysis (Illustrative Data)
Table 1: Expected Influence of this compound Concentration on Hard Domain Morphology (as observed by AFM)
| Concentration of this compound (wt% of total polymer) | Hard Domain Size (Illustrative Range) | Hard Domain Shape Description | Degree of Phase Separation (Qualitative) |
| Low (e.g., 5-10%) | 10-20 nm | Small, dispersed spherulites | Moderate |
| Medium (e.g., 15-20%) | 20-50 nm | Elongated or interconnected domains | High |
| High (e.g., 25-30%) | 50-100 nm | Well-defined, lamellar or "banded" structures | Very High |
Table 2: Expected Influence of this compound on Interdomain Spacing (as determined by SAXS)
| Concentration of this compound (wt% of total polymer) | Interdomain Spacing (d-spacing) (Illustrative Range) | Interpretation |
| Low (e.g., 5-10%) | 8-12 nm | Smaller, more frequent hard domains |
| Medium (e.g., 15-20%) | 12-18 nm | Larger, more organized hard domains |
| High (e.g., 25-30%) | 18-25 nm | Increased size and ordering of hard domains |
Experimental Protocols
Synthesis of Polyurethane with this compound (Prepolymer Method)
This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet/outlet
Procedure:
-
Drying of Reagents: Dry the polyol and this compound under vacuum at 80-90°C for at least 4 hours to remove any residual water. MDI should be used as received if the container is freshly opened; otherwise, it may need to be melted and filtered.
-
Prepolymer Synthesis:
-
Charge the dried polyol into the reaction vessel.
-
Heat the polyol to 60-70°C under a nitrogen atmosphere with constant stirring.
-
Add the diisocyanate (MDI) to the reaction vessel. The NCO/OH ratio should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.
-
Maintain the reaction temperature at 70-80°C for 2-3 hours.
-
Monitor the progress of the reaction by titrating for the isocyanate content (%NCO).
-
-
Chain Extension:
-
Once the desired %NCO is reached, cool the prepolymer to 50-60°C.
-
Dissolve the this compound in a minimal amount of anhydrous DMF.
-
Slowly add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Continue stirring for 1-2 hours until a significant increase in viscosity is observed.
-
-
Casting and Curing:
-
Pour the viscous polyurethane solution onto a pre-heated, level mold (e.g., a glass plate treated with a release agent).
-
Cure the cast film in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.
-
-
Post-Curing:
-
After curing, allow the film to cool to room temperature.
-
Post-cure the polyurethane film at room temperature for at least 7 days to allow for the completion of any residual reactions and for the morphology to stabilize.
-
Morphological Characterization Protocols
Objective: To visualize the surface morphology and distinguish between the hard and soft domains.
Sample Preparation:
-
Cut a small piece of the cured polyurethane film (approximately 1 cm x 1 cm).
-
Mount the sample onto an AFM sample puck using double-sided adhesive tape. Ensure the surface to be imaged is flat and free of contaminants.
-
For very soft samples, cryo-microtoming can be used to obtain a smooth, flat surface.
Imaging Parameters (Tapping Mode):
-
Probe: Use a silicon cantilever with a sharp tip suitable for tapping mode imaging in air.
-
Scan Size: Start with a larger scan size (e.g., 5 µm x 5 µm) to get an overview of the morphology and then zoom into areas of interest with smaller scan sizes (e.g., 1 µm x 1 µm or 500 nm x 500 nm).
-
Scan Rate: Typically 0.5-1.5 Hz.
-
Amplitude Setpoint: Adjust the setpoint to a level that ensures continuous tip-sample contact without damaging the surface. A setpoint ratio (tapping amplitude/free amplitude) of 0.6-0.8 is a good starting point.
-
Data Acquisition: Collect both height and phase images simultaneously. The phase image often provides better contrast between the hard (stiffer) and soft (more compliant) domains.
Objective: To determine the average interdomain spacing (d-spacing) between the hard domains.
Sample Preparation:
-
Cut a thin strip of the polyurethane film (e.g., 1 mm thick, 5 mm wide).
-
Mount the sample in a sample holder suitable for transmission SAXS.
Data Collection:
-
X-ray Source: A synchrotron source is preferred for high flux and short acquisition times, but a lab-based SAXS instrument can also be used.
-
Sample-to-Detector Distance: Calibrate the distance to cover the desired q-range (typically 0.01 to 0.5 Å⁻¹ for polyurethanes).
-
Exposure Time: Adjust the exposure time to obtain good signal-to-noise ratio without saturating the detector.
-
Data Correction: Correct the raw scattering data for background scattering (from an empty sample holder), sample absorption, and detector sensitivity.
Data Analysis:
-
Plot the scattering intensity (I) as a function of the scattering vector (q), where q = (4π/λ)sin(θ), with λ being the X-ray wavelength and 2θ the scattering angle.
-
A peak or shoulder in the SAXS profile indicates a characteristic length scale in the material.
-
Calculate the interdomain spacing (d) from the position of the scattering peak (q_max) using Bragg's law: d = 2π / q_max.
Visualizations
Caption: Experimental Workflow for Synthesis and Morphological Characterization.
References
Application Note: Spectroscopic Analysis of Polymers Containing 1,4-Bis(2-hydroxyethoxy)benzene
Introduction
1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is a crucial chain extender in the synthesis of various polymers, including polyesters and polyurethanes. The incorporation of this aromatic diol imparts specific thermal and mechanical properties to the resulting polymer. Accurate characterization of these polymers is essential for quality control and to ensure they meet the required specifications for their intended applications in fields ranging from advanced materials to drug development. This application note provides detailed protocols for the spectroscopic analysis of polymers containing this compound using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization
FTIR and NMR spectroscopy are powerful, non-destructive techniques for elucidating the chemical structure of polymers. FTIR provides information about the functional groups present in the polymer, while NMR offers a detailed map of the chemical environment of individual atoms, confirming the successful incorporation of the this compound moiety and the overall polymer structure.
I. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within a polymer. The presence of the this compound unit can be confirmed by identifying its specific vibrational bands.
Data Presentation: FTIR
Table 1: Characteristic FTIR Absorption Bands for Polymers Containing this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Unit | Reference |
| 3500 - 3300 | O-H Stretching | Hydroxyl end-groups (if present) | [1] |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | [1] |
| 2950 - 2850 | C-H Stretching | Aliphatic C-H (from ethoxy groups) | [1] |
| 1750 - 1715 | C=O Stretching | Ester carbonyl (in polyesters) | [2] |
| 1730 - 1700 | C=O Stretching | Urethane carbonyl (in polyurethanes) | [1] |
| 1610 - 1580 | C=C Stretching | Aromatic ring | [2] |
| 1515 - 1500 | N-H Bending | Urethane N-H (in polyurethanes) | [1] |
| 1250 - 1230 | C-O-C Stretching | Aryl-alkyl ether | [2] |
| 1100 - 1000 | C-O Stretching | Primary alcohol (from ethoxy groups) | [2] |
| 830 - 810 | C-H Bending | p-disubstituted benzene (B151609) ring | [2] |
Experimental Protocol: FTIR
This protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a common technique for polymer analysis that requires minimal sample preparation.[3]
1. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
2. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Collect a background spectrum of the clean, empty ATR crystal.[4]
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
3. Data Acquisition:
-
Collect the sample spectrum.
-
Typical Parameters:
4. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands as outlined in Table 1 to confirm the presence of the this compound moiety and other functional groups in the polymer.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level. Both ¹H NMR and ¹³C NMR are crucial for confirming the polymer's microstructure.
Data Presentation: NMR
Table 2: ¹H NMR Chemical Shifts for Polymers Containing this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~6.8 - 7.0 | Singlet | Aromatic protons (Ar-H ) of the benzene ring | [2][5] |
| ~4.0 - 4.3 | Triplet/Multiplet | Methylene protons adjacent to the aromatic oxygen (-O-CH₂ -CH₂-OH) | [2][5] |
| ~3.8 - 4.0 | Triplet/Multiplet | Methylene protons adjacent to the hydroxyl group (-O-CH₂-CH₂ -OH) | [2][5] |
| Variable | Broad Singlet | Hydroxyl protons (-OH) if not exchanged with D₂O | [5] |
Table 3: ¹³C NMR Chemical Shifts for Polymers Containing this compound
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~153 | Aromatic carbons attached to ether oxygen (C -O) | [6] |
| ~115 | Aromatic carbons ortho to the ether oxygen (Ar-C H) | [6] |
| ~69 | Methylene carbon adjacent to the aromatic oxygen (-O-C H₂-CH₂-OH) | [6] |
| ~61 | Methylene carbon adjacent to the hydroxyl group (-O-CH₂-C H₂-OH) | [6] |
Experimental Protocol: NMR
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]
2. Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Ensure the polymer is fully dissolved. Gentle heating or sonication may be necessary.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Typical ¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
-
Typical ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
4. Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the expected chemical shifts provided in Tables 2 and 3.
Visualization of Experimental Workflow and Structural Analysis
Caption: Experimental workflow for spectroscopic analysis.
Caption: Key structural features and their spectroscopic signals.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the successful spectroscopic characterization of polymers containing this compound. By employing FTIR and NMR spectroscopy, researchers and scientists can confidently verify the incorporation of the diol, elucidate the polymer structure, and ensure the quality and consistency of their materials. These techniques are indispensable for the development and analysis of novel polymers for a wide array of applications.
References
Troubleshooting & Optimization
Technical Support Center: Polyurethane Synthesis with 1,4-Bis(2-hydroxyethoxy)benzene (BHEB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyurethane synthesis using 1,4-Bis(2-hydroxyethoxy)benzene (BHEB) as a chain extender.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of polyurethanes with BHEB, offering potential causes and solutions.
Problem 1: Premature Gelation or Uncontrolled Viscosity Increase
Question: My reaction mixture is gelling too quickly or becoming unmanageably viscous shortly after adding the BHEB chain extender. What could be the cause and how can I prevent this?
Possible Causes:
-
High Reactivity of Aromatic Diols: Aromatic diols like BHEB can exhibit higher reactivity compared to aliphatic diols, leading to faster reaction rates and shorter gel times.
-
Catalyst Concentration: The concentration of the catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL) may be too high, accelerating the reaction to an uncontrollable extent.
-
Reaction Temperature: Elevated reaction temperatures can significantly increase the reaction rate between the isocyanate and hydroxyl groups.
-
Moisture Contamination: Water contamination in the reactants or solvent can react with isocyanates to form urea (B33335) linkages, which can lead to branching and premature gelation.
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Reduce the catalyst concentration incrementally in subsequent experiments to gain better control over the reaction kinetics.
-
Control Reaction Temperature: Maintain a lower and consistent reaction temperature. Consider adding the BHEB solution dropwise to better manage the exothermic nature of the reaction.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reactants before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.
-
Solvent Selection: The choice of solvent can influence the reaction rate. A less polar solvent may slow down the reaction.
Problem 2: Incomplete Reaction or Low Molecular Weight Polymer
Question: The final polyurethane product is tacky and has poor mechanical properties, suggesting a low molecular weight. What are the likely reasons and how can I improve the polymerization?
Possible Causes:
-
Incorrect Stoichiometry: An imbalance in the NCO:OH ratio is a common cause of incomplete polymerization. An excess of either isocyanate or hydroxyl groups will result in a lower molecular weight polymer.
-
Impure Reactants: The purity of BHEB, the diisocyanate, and the polyol is crucial. Impurities can interfere with the polymerization reaction.
-
Insufficient Reaction Time or Temperature: The polymerization may not have been allowed to proceed to completion.
-
Side Reactions: Unwanted side reactions can consume functional groups and limit chain growth.
Troubleshooting Steps:
-
Verify Stoichiometry: Accurately determine the hydroxyl value of the BHEB and polyol, and the isocyanate content of the diisocyanate. Carefully calculate and weigh the reactants to ensure the desired NCO:OH ratio (typically close to 1:1 for thermoplastic polyurethanes).
-
Purify Reactants: Ensure the purity of BHEB and other reactants. Recrystallization or other purification methods may be necessary.
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature according to literature recommendations for similar systems. Monitor the reaction progress by techniques like FTIR spectroscopy to ensure the disappearance of the NCO peak.
-
Minimize Side Reactions: Ensure anhydrous conditions and a controlled reaction temperature to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected FTIR spectral features for a polyurethane synthesized with BHEB?
A1: The FTIR spectrum of a BHEB-based polyurethane will show characteristic peaks for urethane (B1682113) linkages, in addition to signals from the BHEB and polyol segments. Key peaks to look for include:
-
N-H stretching: A broad peak around 3300-3400 cm⁻¹.
-
C=O stretching (urethane): A strong peak around 1700-1730 cm⁻¹. The exact position can indicate the degree of hydrogen bonding.
-
C-O-C stretching (ether from BHEB and polyether polyol): Strong absorptions in the 1050-1150 cm⁻¹ region.
-
Aromatic C=C stretching (from BHEB): Peaks in the 1500-1600 cm⁻¹ region.
-
Disappearance of NCO peak: The absence of a sharp peak around 2270 cm⁻¹ indicates the complete reaction of the isocyanate groups.
Q2: How does BHEB affect the thermal properties (Tg, Tm) of the resulting polyurethane?
A2: The rigid aromatic structure of BHEB generally increases the glass transition temperature (Tg) of the hard segment of the polyurethane compared to using a more flexible aliphatic chain extender. This can lead to improved thermal stability and mechanical properties at elevated temperatures. The melting temperature (Tm) of the hard segment will depend on the ability of the BHEB-containing hard segments to crystallize. The ether linkages in BHEB can introduce some flexibility, which may influence the packing and crystallinity of the hard domains.
Q3: Are there any specific side reactions to be aware of when using BHEB?
A3: While the primary reaction is the formation of urethane linkages, other side reactions can occur:
-
Allophanate (B1242929) and Biuret (B89757) Formation: At elevated temperatures, the isocyanate can react with the N-H group of a urethane linkage to form an allophanate crosslink, or with a urea linkage (if moisture is present) to form a biuret crosslink. These crosslinks can lead to an increase in viscosity and potential gelation.
-
Ether Linkage Stability: While generally stable, ether linkages can be susceptible to oxidative degradation at very high temperatures, though this is not typically a major concern under standard polyurethane synthesis conditions.
Data Presentation
Table 1: Typical Reactant Ratios and Resulting Polymer Properties
| Diisocyanate | Polyol | Chain Extender | NCO:OH Ratio | Hard Segment (%) | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| MDI | PTMG (2000 g/mol ) | BHEB | 1.05 | 30 | -45 (soft), 85 (hard) | 35 | 550 |
| MDI | PTMG (2000 g/mol ) | 1,4-Butanediol | 1.05 | 30 | -48 (soft), 105 (hard) | 45 | 500 |
| HDI | PCL (2000 g/mol ) | BHEB | 1.02 | 25 | -55 (soft), 60 (hard) | 25 | 650 |
Note: These are representative values and can vary significantly based on specific reaction conditions and component purity.
Experimental Protocols
Protocol 1: Synthesis of a BHEB-based Thermoplastic Polyurethane (TPU)
-
Pre-drying: Dry the polyol (e.g., PTMG) and BHEB under vacuum at 80-100°C for at least 4 hours to remove any residual moisture.
-
Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol and diisocyanate (e.g., MDI). Heat the mixture to 70-80°C under a nitrogen atmosphere and stir for 2-3 hours.
-
Chain Extension: Dissolve the dried BHEB in a suitable anhydrous solvent (e.g., DMF or DMAc). Cool the prepolymer to 50-60°C and add the BHEB solution dropwise with vigorous stirring.
-
Casting and Curing: After the addition of BHEB is complete, continue stirring for a short period. Then, pour the viscous solution into a preheated mold. Cure the polymer in an oven at a specific temperature (e.g., 100-120°C) for several hours.
-
Post-Curing: For optimal properties, post-cure the demolded polymer at a slightly elevated temperature for an extended period (e.g., 24 hours at 70°C).
Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Obtain a thin film of the synthesized polyurethane by casting from a solution or by hot pressing.
-
Data Acquisition: Record the FTIR spectrum of the film using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands as described in FAQ 1 to confirm the successful synthesis of the polyurethane and to check for the presence of unreacted isocyanate.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the polyurethane sample into an aluminum DSC pan.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. Cool the sample at a controlled rate and then reheat it.
-
Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve during the second heating scan. Determine the melting temperature (Tm) from the endothermic peak.
Mandatory Visualizations
Caption: Workflow for Polyurethane Synthesis and Characterization.
Caption: Troubleshooting Premature Gelation in BHEB-based Polyurethane Synthesis.
Technical Support Center: Optimizing Polymerization of 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE).
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: this compound is typically polymerized through polycondensation reactions, reacting with a dicarboxylic acid or a derivative (e.g., diacyl chloride, diester). The most common methods are melt polycondensation and solution polycondensation. Melt polycondensation is performed at high temperatures under vacuum without a solvent, while solution polycondensation is carried out in a high-boiling point solvent.
Q2: How do I choose between melt and solution polycondensation?
A2: The choice depends on the desired polymer properties and the other monomer being used.
-
Melt Polycondensation: This method is often preferred for its simplicity and the absence of solvent, which simplifies purification. It is suitable for producing high molecular weight polymers. However, the high temperatures required can sometimes lead to thermal degradation or side reactions.
-
Solution Polycondensation: This method allows for better temperature control and can be advantageous when working with thermally sensitive monomers. It can also facilitate the removal of byproducts like water through azeotropic distillation. However, it requires a suitable high-boiling point solvent and a more extensive purification process to remove the solvent from the final polymer.
Q3: What are common catalysts used for the polymerization of this compound?
A3: A variety of catalysts can be used to accelerate the polymerization reaction. Common choices include:
-
Antimony compounds: Antimony trioxide (Sb₂O₃) is a widely used catalyst in polyester (B1180765) synthesis.[1]
-
Titanium compounds: Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are also effective.
-
Tin compounds: Organotin compounds like dibutyltin (B87310) oxide can be used.
-
Acid catalysts: Strong acids like p-toluenesulfonic acid can catalyze the reaction, particularly in solution polymerization.
Q4: How can I control the molecular weight of the resulting polymer?
A4: The molecular weight of the polymer is influenced by several factors:
-
Stoichiometry of Monomers: A precise 1:1 molar ratio of the diol (this compound) and the dicarboxylic acid/derivative is crucial for achieving high molecular weight. Any imbalance will limit the chain growth.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher molecular weights, up to a certain point. However, excessive temperature can cause degradation.
-
Efficiency of Byproduct Removal: The continuous and efficient removal of byproducts, such as water or methanol (B129727), is essential to drive the equilibrium towards polymer formation and achieve high molecular weight. This is typically achieved by applying a high vacuum during the later stages of the reaction.
-
Catalyst Concentration: The concentration of the catalyst can affect the reaction rate and thus the final molecular weight.
Q5: What are the expected properties of polymers derived from this compound?
A5: Polymers synthesized from this compound, particularly copolyesters, are known for their enhanced thermal properties. For instance, incorporating this monomer into poly(butylene terephthalate) (PBT) has been shown to significantly improve its thermal characteristics.[2] The resulting polymers can exhibit high glass transition temperatures (Tg) and good thermal stability.[2][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Polymer Yield | Incomplete reaction. | - Increase reaction time and/or temperature within the monomer's stability range.- Ensure proper mixing of reactants.- Check the activity and concentration of the catalyst. |
| Loss of volatile monomers. | - If using a volatile co-monomer, consider using a slight excess to compensate for losses.- Optimize the vacuum application to minimize monomer sublimation. | |
| Impurities in monomers or solvent. | - Purify monomers before use (e.g., recrystallization).- Use high-purity, dry solvents for solution polymerization. | |
| Low Molecular Weight | Imbalance in monomer stoichiometry. | - Accurately weigh and charge the monomers to ensure a 1:1 molar ratio. |
| Inefficient removal of byproducts (e.g., water). | - Ensure a high vacuum is achieved and maintained during the polycondensation stage.- Use an efficient stirring mechanism to increase the surface area for byproduct evaporation.- For solution polymerization, use an effective azeotropic solvent system. | |
| Presence of monofunctional impurities. | - Ensure high purity of monomers to avoid chain-terminating reactions. | |
| Side reactions (e.g., etherification, cyclization). | - Optimize the reaction temperature to minimize side reactions.- Choose a catalyst that is selective for esterification over side reactions. | |
| Polymer Discoloration (Yellowing/Darkening) | Thermal degradation at high temperatures. | - Lower the reaction temperature or reduce the reaction time at the highest temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. |
| Impurities in the monomers or catalyst. | - Use high-purity monomers and catalysts. | |
| Gel Formation/Cross-linking | Presence of polyfunctional impurities. | - Ensure the monomers are difunctional and free from impurities with more than two reactive groups. |
| Side reactions at high temperatures. | - Carefully control the reaction temperature to avoid unwanted cross-linking reactions. |
Data Presentation
Table 1: Typical Reaction Conditions for the Melt Polycondensation of this compound with a Dicarboxylic Acid.
| Parameter | Value/Range | Notes |
| Monomer Ratio | 1:1 (Diol:Diacid) | A slight excess of the more volatile monomer may be used. |
| Catalyst | Antimony Trioxide (Sb₂O₃) | Other catalysts like titanium or tin compounds can also be used.[1] |
| Catalyst Loading | 0.01 - 0.1 mol% | The optimal loading should be determined experimentally. |
| Temperature - Stage 1 (Esterification) | 170 - 200 °C | Under inert atmosphere (N₂).[1] |
| Temperature - Stage 2 (Polycondensation) | 200 - 250 °C | Gradual increase in temperature.[1] |
| Pressure - Stage 1 | Atmospheric Pressure (N₂) | |
| Pressure - Stage 2 | High Vacuum (<1 Torr) | Essential for byproduct removal and achieving high molecular weight. |
| Reaction Time - Stage 1 | 2 - 4 hours | Or until the theoretical amount of byproduct is collected. |
| Reaction Time - Stage 2 | 3 - 6 hours | The viscosity of the melt will increase significantly. |
Table 2: Characterization Data for a Copolyester of this compound (HQEE), 1,4-Butanediol, and Terephthalic Acid. [2]
| Property | Value |
| HQEE Content (mol%) | 9 - 27 |
| Glass Transition Temperature (Tg) | 37 - 43 °C |
| Melting Temperature (Tm) | 208 - 174 °C |
| 5% Weight Loss Temperature (TGA) | 373 - 377 °C |
Experimental Protocols
Melt Polycondensation of this compound and Dimethyl Terephthalate
This protocol describes a general procedure for the synthesis of a polyester via a two-stage melt polycondensation.
Materials:
-
This compound (HQEE)
-
Dimethyl Terephthalate (DMT)
-
Antimony Trioxide (Sb₂O₃) or another suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with equimolar amounts of this compound and Dimethyl Terephthalate.
-
Add the catalyst (e.g., 0.05 mol% Sb₂O₃).
-
Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 170-200 °C.
-
Methanol will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. The stirrer speed may need to be adjusted.
-
Continue the reaction under high vacuum for 3-6 hours. The reaction is considered complete when the desired melt viscosity is achieved.
-
To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.
-
The polymer can be extruded from the reactor while still hot or allowed to cool and then broken up.
Mandatory Visualizations
References
Technical Support Center: Polyesterification with 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 1,4-Bis(2-hydroxyethoxy)benzene in polyesterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polyester (B1180765) synthesis?
A1: this compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is an aromatic diol. It is used as a monomer in polyester synthesis to introduce rigidity and improve the thermal properties of the resulting polymer. Its aromatic core enhances the thermal stability of polyesters compared to their purely aliphatic counterparts.
Q2: What are the primary side reactions to be aware of when using this compound in polyesterification?
A2: The most significant side reaction is the formation of ether linkages, leading to the generation of diethylene glycol (DEG)-like structures within the polymer chain. This occurs through the intermolecular dehydration of the 2-hydroxyethoxy groups. At elevated temperatures, thermal degradation of the polymer can also occur.
Q3: How do these side reactions affect the final polyester properties?
A3: The incorporation of DEG-like units can lower the melting point and glass transition temperature of the polyester, and may also reduce its thermal stability. An increased ether content can also affect the polymer's crystallinity and mechanical properties. However, in some applications like fiber production, controlled addition of DEG can improve dyeability.
Q4: What catalysts are typically used for polyesterification with this compound, and how do they influence side reactions?
A4: Common catalysts for polyesterification include antimony, tin, and titanium compounds. The choice of catalyst can significantly impact the rate of side reactions. For instance, some catalysts may promote the formation of ether linkages more than others. The acidity of the catalyst can also play a role in side reactions.
Q5: What analytical techniques are recommended for identifying and quantifying side products?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for identifying the presence of DEG-like units in the polymer chain. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of side products, often after depolymerization of the polyester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight of Polyester | 1. Inefficient removal of condensation byproducts (e.g., water or methanol): This shifts the reaction equilibrium, preventing chain growth. 2. Reaction temperature is too low: Insufficient thermal energy for the polycondensation reaction to proceed to high conversion. 3. Improper stoichiometry of monomers: An excess of one monomer will limit the final polymer chain length. 4. Catalyst deactivation: The catalyst may be poisoned by impurities or degrade at high temperatures. | 1. Improve vacuum: Ensure a high vacuum is applied during the polycondensation stage to effectively remove volatile byproducts. 2. Optimize temperature profile: Gradually increase the temperature during the reaction to facilitate both esterification and polycondensation without causing thermal degradation. 3. Accurate monomer measurement: Precisely weigh the monomers to ensure a 1:1 molar ratio. 4. Use a fresh or more robust catalyst: Ensure the catalyst is active and used at the recommended concentration. |
| Discoloration of the Final Polymer (Yellowing) | 1. Thermal degradation: Prolonged exposure to high temperatures can cause the polymer to degrade and change color. 2. Oxidation: Presence of oxygen in the reactor at high temperatures can lead to oxidative degradation. 3. Catalyst-induced discoloration: Some catalysts can cause discoloration at high temperatures. | 1. Minimize reaction time at high temperatures: Once the desired molecular weight is achieved, cool the polymer promptly. 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere to prevent oxidation. 3. Select an appropriate catalyst: Use a catalyst known for producing colorless polyesters. Antioxidants can also be added. |
| High Content of Ether Linkages (DEG-like units) | 1. High reaction temperature: Higher temperatures promote the intermolecular dehydration reaction that forms ether linkages. 2. Prolonged reaction time: The longer the reaction is held at high temperature, the more side products will form. 3. Catalyst choice: Certain catalysts can accelerate the formation of ether linkages. | 1. Lower the reaction temperature: Use the lowest possible temperature that still allows for efficient polycondensation. 2. Optimize reaction time: Determine the minimum time required to achieve the target molecular weight. 3. Screen different catalysts: Experiment with various catalysts to find one that minimizes ether formation. |
| Gel Formation in the Reactor | 1. Cross-linking reactions: Unintended side reactions at very high temperatures can lead to the formation of a cross-linked polymer network. 2. Presence of trifunctional impurities: Impurities in the monomers with more than two reactive groups can act as cross-linking agents. | 1. Control reaction temperature: Avoid excessive temperatures that can trigger cross-linking. 2. Ensure monomer purity: Use high-purity this compound and dicarboxylic acid/ester to avoid trifunctional impurities. |
Quantitative Data
The thermal properties of copolyesters synthesized from this compound (HQEE), 1,4-butanediol, and terephthalic acid are influenced by the HQEE content.
| Molar Ratio of HQEE/1,4-butanediol | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (°C) |
| 9/91 | 37 | 208 | 373 |
| 18/82 | 43 | 174 | 377 |
| 27/73 | - | - | - |
| Data adapted from a study on poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates). The study did not report Tg and Tm for the 27/73 composition.[1] |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.
Materials:
-
This compound
-
Adipic acid
-
Antimony(III) oxide (catalyst)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Vacuum pump
-
Heating mantle with a temperature controller
-
Nitrogen/Argon inlet
Procedure:
-
Charging the Reactor: In the three-necked flask, combine equimolar amounts of this compound and adipic acid. Add the antimony(III) oxide catalyst (typically 200-400 ppm by weight of the final polymer).
-
Inerting the System: Assemble the reactor with the mechanical stirrer and distillation setup. Purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.
-
Esterification (First Stage): Begin stirring and heat the mixture to 180-200°C. Water will be produced during the esterification reaction and will be collected in the receiving flask. Continue this stage for 2-3 hours or until the theoretical amount of water has been collected.
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-250°C while slowly applying a vacuum to the system. Be cautious to avoid excessive foaming. Over about an hour, reduce the pressure to below 1 Torr.
-
Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt (observed as an increase in the torque on the mechanical stirrer).
-
Completion and Recovery: Continue the reaction under high vacuum until the desired viscosity is achieved (typically 2-4 hours). To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere. The solid polyester can then be recovered from the flask.
Protocol 2: Analysis of Ether Content by ¹H NMR
This protocol provides a general method for preparing a polyester sample for ¹H NMR analysis to detect the presence of diethylene glycol (DEG)-like units.
Materials:
-
Polyester sample
-
Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA) for improved solubility.
Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Vortex mixer
-
Balance
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the polyester sample in approximately 0.6-0.8 mL of the deuterated solvent in an NMR tube. If the polymer does not fully dissolve in CDCl₃, a small amount of TFA can be added to aid dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic peaks for the main repeating unit of the polyester.
-
Look for the characteristic signals of the methylene (B1212753) protons adjacent to the ether oxygen in the DEG-like units. These typically appear as a multiplet in the range of 3.7-3.8 ppm.
-
Integrate the peaks corresponding to the main repeating unit and the DEG-like units.
-
Calculate the mole percentage of the DEG-like units in the polymer by comparing the integral values.
-
Visualizations
Caption: Pathway of desired and side reactions in polyesterification.
Caption: A logical workflow for troubleshooting common polyesterification issues.
References
Technical Support Center: Purification of 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Bis(2-hydroxyethoxy)benzene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the reaction of hydroquinone (B1673460) with ethylene (B1197577) oxide or a 2-haloethanol. These impurities include:
-
Unreacted Hydroquinone: The starting material for the synthesis.
-
Mono-substituted Intermediate: 2-(4-Hydroxyphenoxy)ethanol, where only one of the hydroxyl groups of hydroquinone has reacted.
-
Oxidation Products: Hydroquinone and its derivatives are susceptible to oxidation, which can lead to colored impurities such as p-benzoquinone.[1]
-
Polymeric Byproducts: Over-reaction or side reactions can lead to the formation of oligomers or polymers.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white to off-white or light yellow crystalline solid or powder.[2] The presence of a significant yellow or brown coloration often indicates the presence of oxidation products or other impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase for TLC analysis can be determined by testing various solvent systems of differing polarities. A common starting point is a mixture of ethyl acetate (B1210297) and hexanes. The desired product, being a diol, is relatively polar and should have a lower Rf value than less polar impurities.
Q4: Which purification method is most suitable for this compound?
A4: The choice of purification method depends on the level of impurities and the desired final purity. The two most common and effective methods are recrystallization and column chromatography. For relatively pure crude material with minor colored impurities, recrystallization is often sufficient. For complex mixtures with multiple impurities, column chromatography provides better separation.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at room temperature is generally acceptable.[3] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | - The chosen solvent is not polar enough. - Insufficient solvent volume is used. | - Select a more polar solvent or a solvent mixture. Ethanol (B145695) or mixtures of ethanol and water are good starting points. - Gradually add more hot solvent until the solid dissolves completely. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too fast. - The solvent has a boiling point that is too high, and the compound is melting rather than dissolving. | - Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. - Reduce the cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - The product is too soluble in the cold solvent. - Too much solvent was used for washing the crystals. | - Use a solvent system where the product has lower solubility at cold temperatures. - Minimize the volume of cold solvent used for washing the crystals. Ensure the wash solvent is pre-chilled. |
| Purified product is still colored. | - The colored impurity co-crystallizes with the product. - The impurity is highly soluble and remains trapped in the crystal lattice. | - Perform a hot filtration of the dissolved crude product, especially if the color is due to insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | - The eluent system is not optimized. - The column is overloaded with the crude material. - The column was packed improperly, leading to channeling. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution from a less polar to a more polar solvent system (e.g., from hexanes/ethyl acetate to pure ethyl acetate) can improve separation. - Use an appropriate ratio of crude material to silica (B1680970) gel (typically 1:20 to 1:100 by weight). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate mixture). |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content or add a small amount of methanol). |
| Streaking of spots on TLC analysis of fractions. | - The compound is acidic or basic and is interacting strongly with the silica gel. - The sample is not fully soluble in the eluent. | - Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. - Ensure the crude sample is fully dissolved before loading onto the column. If necessary, dissolve it in a minimal amount of a stronger, more polar solvent before adsorbing it onto a small amount of silica gel for dry loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent may need to be determined experimentally. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. If the solid is very soluble in hot ethanol, a mixed solvent system with water as an anti-solvent can be used. In this case, after dissolving in hot ethanol, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The polarity should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). In a separate flask, add a small amount of silica gel and add the dissolved crude product. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity to elute the desired compound and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes the expected purity levels before and after purification. These are typical values and may vary depending on the initial purity of the crude material and the specific conditions of the purification.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Typical Yield |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 60-80% |
Visualizations
References
Technical Support Center: Thermal Degradation of Polyurethanes with 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyurethanes synthesized using 1,4-Bis(2-hydroxyethoxy)benzene as a chain extender. This guide addresses common issues encountered during synthesis and thermal analysis of these materials.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and thermal analysis of polyurethanes containing this compound.
Synthesis Issues
| Symptom/Issue | Possible Causes | Recommended Actions |
| Incomplete Polymerization (Product is tacky or soft) | - Incorrect stoichiometry (NCO:OH ratio).- Moisture contamination in reactants or on glassware.- Insufficient catalyst or inactive catalyst.- Low reaction temperature or insufficient reaction time. | - Recalculate and precisely measure the amounts of diisocyanate, polyol, and this compound.- Dry all reactants and glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).- Ensure the catalyst is fresh and used at the recommended concentration.- Optimize reaction temperature and time based on literature for similar aromatic diol chain extenders. |
| Gelation or Poor Solubility of the Final Polymer | - Side reactions due to high temperatures.- Use of a diisocyanate with functionality greater than two.- High concentration of reactants leading to uncontrolled polymerization. | - Maintain a consistent and appropriate reaction temperature. Consider a step-wise heating process.- Verify the purity and functionality of the diisocyanate.- Adjust the concentration of reactants in the solvent. |
| Yellowing of the Polymer | - Oxidation of the aromatic rings in this compound or the diisocyanate, especially at elevated temperatures.- Presence of impurities in the reactants. | - Use an antioxidant in the formulation.- Purify the reactants before use.- Conduct the reaction under an inert atmosphere to minimize oxidation. |
Thermal Analysis (TGA/DSC) Issues
| Symptom/Issue | Possible Causes | Recommended Actions |
| Inconsistent TGA Results (Varying decomposition temperatures) | - Inhomogeneous sample.- Variation in sample size or heating rate.- Contamination of the TGA instrument. | - Ensure the polymer sample is homogeneous. Prepare a thin film or powder for analysis.- Use a consistent sample size and heating rate for all experiments.- Clean the TGA sample pan and furnace regularly. |
| Unexpected Peaks in DSC Thermogram | - Presence of residual solvent or moisture.- Phase separation or multiple crystalline domains in the polymer.- Thermal history of the sample. | - Dry the sample thoroughly under vacuum before DSC analysis.- Anneal the sample at a temperature above its glass transition temperature (Tg) and then cool it at a controlled rate to erase the previous thermal history.- Correlate DSC peaks with TGA data to identify any mass loss events. |
| Broad or Overlapping TGA Decomposition Steps | - Complex degradation mechanism with multiple simultaneous reactions.- The presence of both soft and hard segment degradation at similar temperatures. | - Use a slower heating rate to improve the resolution of the degradation steps.- Employ deconvolution software to separate overlapping peaks in the derivative thermogravimetric (DTG) curve.- Couple the TGA with a mass spectrometer (TGA-MS) or FTIR (TGA-FTIR) to identify the evolved gases and elucidate the degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation profile of a polyurethane synthesized with this compound?
A1: Polyurethanes containing aromatic ether diols like this compound generally exhibit a multi-step degradation profile when analyzed by Thermogravimetric Analysis (TGA). The initial, less stable urethane (B1682113) linkages tend to dissociate first, followed by the degradation of the polyol soft segments and the aromatic hard segments at higher temperatures. The presence of the aromatic ether structure in the chain extender can enhance thermal stability compared to polyurethanes with purely aliphatic chain extenders.
Q2: How does the choice of diisocyanate affect the thermal stability of polyurethanes made with this compound?
A2: The thermal stability is significantly influenced by the diisocyanate structure. Aromatic diisocyanates, such as 4,4'-Methylene diphenyl diisocyanate (MDI), generally lead to polyurethanes with higher thermal stability compared to those made with aliphatic diisocyanates like Hexamethylene diisocyanate (HDI).[1] This is attributed to the rigid and stable aromatic structures in the hard segments.
Q3: What are the expected decomposition products during the thermal degradation of these polyurethanes?
A3: The thermal degradation of polyurethanes is a complex process that can generate a variety of products.[2] Common decomposition products include carbon dioxide, carbon monoxide, isocyanates, alcohols, amines, and hydrocarbons.[2] For polyurethanes with this compound, the degradation of the hard segments may also release phenolic compounds.
Q4: Can I use Differential Scanning Calorimetry (DSC) to study the thermal degradation of these polyurethanes?
A4: While TGA is the primary technique for studying thermal degradation by measuring mass loss, DSC is also a valuable tool. DSC can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyurethane.[3] These thermal transitions provide insights into the polymer's morphology and phase separation, which in turn can influence its thermal stability.
Q5: What are some common safety precautions to take when studying the thermal degradation of these polyurethanes?
A5: The thermal degradation of polyurethanes can release toxic and flammable gases.[2] It is crucial to conduct these experiments in a well-ventilated area, preferably within a fume hood. The exhaust from the TGA instrument should be properly vented. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Data Presentation
The following table summarizes typical thermal degradation data for polyurethanes containing different types of chain extenders for comparative purposes. The values can vary depending on the specific polyol, diisocyanate, and synthesis conditions used.
| Chain Extender | Diisocyanate | Tonset (°C) | Tmax1 (°C) | Tmax2 (°C) | Char Residue at 600°C (%) |
| 1,4-Butanediol | MDI | ~300 | ~350 | ~420 | ~15 |
| Ethylene Glycol | MDI | ~290 | ~340 | ~410 | ~12 |
| This compound (Expected) | MDI | >300 | >350 | >420 | >15 |
| 1,4-Butanediol | HDI | ~280 | ~330 | ~400 | ~8 |
Note: This table provides estimated values for polyurethanes with this compound based on the expected increase in thermal stability due to its aromatic structure. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Synthesis of Polyurethane with this compound (One-Shot Method)
-
Reactant Preparation: Dry the polyol (e.g., polytetramethylene glycol, PTMG) and this compound under vacuum at 80°C for at least 4 hours. Ensure the diisocyanate (e.g., MDI) is pure and free of moisture. All glassware should be oven-dried.
-
Reaction Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Polymerization:
-
Charge the dried polyol and this compound into the flask under a nitrogen atmosphere.
-
Heat the mixture to 70-80°C with stirring until a homogeneous melt is obtained.
-
Add the diisocyanate to the mixture at a stoichiometric ratio (NCO:OH ratio is typically 1.02:1 to 1.05:1).
-
Add a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), at a concentration of 0.01-0.05 wt%.
-
Continue stirring at 80-90°C. The viscosity of the mixture will increase as the polymerization proceeds.
-
-
Curing:
-
Once the mixture becomes highly viscous, pour it into a preheated mold.
-
Cure the polymer in an oven at 100-110°C for 12-24 hours.
-
-
Post-Curing:
-
After curing, allow the polymer to cool to room temperature slowly.
-
Post-cure the sample at room temperature for at least 7 days before characterization to ensure complete reaction.
-
Thermal Analysis Protocol (TGA and DSC)
-
Sample Preparation: Prepare a small, representative sample of the polyurethane (5-10 mg). The sample can be a thin film or a fine powder.
-
TGA Analysis:
-
Place the sample in a TGA pan (alumina or platinum).
-
Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen for inert degradation or air for oxidative degradation).
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample (5-10 mg) in a sealed aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a controlled rate.
-
Reheat the sample to the upper temperature at the same heating rate to record the DSC thermogram.
-
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of polyurethanes.
Caption: General thermal degradation pathway of polyurethanes.
References
Technical Support Center: Polyester Synthesis with 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyester (B1180765) synthesis using 1,4-Bis(2-hydroxyethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters with this compound, helping you identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight of the Final Polyester | Impure Monomers: Residual impurities in this compound or the diacid/diester monomer can terminate the polymer chain growth. | Recrystallize or purify all monomers before use. Ensure the purity is greater than 99%. |
| Inefficient Water/Methanol (B129727) Removal: The equilibrium of the polycondensation reaction is driven by the removal of byproducts (water or methanol). Inadequate removal shifts the equilibrium, limiting polymer chain growth. | Use a high-vacuum system and ensure all glassware is properly dried. For melt polymerization, gradually increase the temperature and vacuum to facilitate byproduct removal without monomer loss. | |
| Suboptimal Catalyst Concentration or Type: The choice and concentration of the catalyst significantly impact the reaction rate and final molecular weight.[1][2] | Screen different catalysts (e.g., titanates, tin-based) and optimize their concentration (typically in the ppm range).[1][2] | |
| Reaction Time is Too Short: Polycondensation reactions can be slow, and insufficient time will result in incomplete polymerization. | Increase the reaction time, monitoring the molecular weight at different intervals using techniques like Gel Permeation Chromatography (GPC). | |
| Side Reactions: Intramolecular cyclization can compete with linear polymer growth, leading to a plateau in the number-average molecular weight.[3] | Adjust the reaction temperature and catalyst to favor intermolecular reactions. Higher monomer concentrations can also reduce the likelihood of cyclization. | |
| Discoloration of the Polyester (Yellowing/Darkening) | High Reaction Temperature: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to discoloration. | Optimize the reaction temperature and time. Use the minimum temperature required for an efficient reaction. |
| Catalyst-Induced Coloration: Certain catalysts, particularly some titanates, can cause coloration in the final polyester.[1][2] | Consider using catalysts known to produce less coloration, such as some tin-based catalysts, or reduce the concentration of the titanate catalyst.[1] The polyester can be purified by dissolving it in a suitable solvent mixture (e.g., trifluoroacetic acid and chloroform) and precipitating it in a non-solvent like methanol.[1] | |
| Oxidation: Presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) throughout the entire process. | |
| Gel Formation During Polymerization | Cross-linking Side Reactions: If using unsaturated diacids or diols, or if impurities with more than two functional groups are present, cross-linking can occur, leading to gelation.[4] | Ensure the purity of all monomers and the absence of poly-functional impurities. If using unsaturated monomers, the choice of catalyst and reaction conditions is critical to suppress side reactions.[4] |
| Inconsistent Batch-to-Batch Results | Variability in Monomer Purity: Even slight variations in monomer purity can affect the final molecular weight and properties of the polyester. | Standardize the monomer purification protocol and verify purity for each new batch. |
| Inconsistent Reaction Conditions: Small changes in temperature, vacuum level, or reaction time between batches can lead to different outcomes. | Carefully control and monitor all reaction parameters. Use a well-calibrated and controlled reactor setup. |
Frequently Asked Questions (FAQs)
1. What is a typical starting point for the molar ratio of this compound to the diacid/diester monomer?
For linear polyesters, a 1:1 molar ratio of the diol (this compound) to the diacid or diester is theoretically required. In practice, a slight excess of the more volatile monomer may be used to compensate for any loss during the reaction, especially under high vacuum and temperature.
2. Which catalysts are most effective for increasing the molecular weight of polyesters derived from this compound?
Commonly used catalysts for polyesterification include organometallic compounds. Titanium (IV) isopropoxide (TIS) and tetrabutyl titanate (TBT) have been shown to be highly effective in the polycondensation stage.[1][2] Tin-based catalysts like dibutyltin(IV) oxide (DBTO) are also used.[1] The choice of catalyst can influence reaction kinetics and polymer properties, so it may require optimization for your specific system.[1][2]
3. How can I monitor the progress of the polymerization reaction?
The progress of the reaction can be monitored by measuring the amount of distillate (water or methanol) collected over time.[1] Additionally, aliquots of the reaction mixture can be taken at different time points and analyzed for molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5][6][7]
4. What is Solid-State Polymerization (SSP), and can it be used to further increase the molecular weight?
Solid-State Polymerization (SSP) is a process where the polyester, in its solid form (as chips or powder), is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or an inert gas flow.[8] This process allows for the removal of residual byproducts and further increases the polymer chain length, leading to a higher molecular weight.[8] It is a common technique used to achieve very high molecular weights for polyesters.[8]
5. What are the key safety precautions when working with the monomers and catalysts for this type of polyester synthesis?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The monomers may be irritating, and the catalysts can be toxic. Review the Safety Data Sheets (SDS) for all chemicals before starting any experiment. The reactions are often carried out at high temperatures and under vacuum, so ensure the glassware is free of defects and properly assembled to prevent implosion.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general two-stage melt polycondensation process for synthesizing polyesters from this compound and a dicarboxylic acid (or its dimethyl ester).
Materials:
-
This compound
-
Dimethyl terephthalate (B1205515) (or another suitable dimethyl ester)
-
Catalyst (e.g., Titanium (IV) isopropoxide)
-
Antioxidant (optional)
-
High-purity nitrogen or argon gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation column connected to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with equimolar amounts of this compound and the dimethyl ester.
-
Add the catalyst (e.g., 200-500 ppm of Titanium (IV) isopropoxide).
-
Flush the reactor with an inert gas (nitrogen or argon) to remove any oxygen.
-
Heat the mixture to 180-220°C with constant stirring.
-
Methanol will be produced as a byproduct and should be collected in the distillation flask.
-
Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 torr.
-
The viscosity of the mixture will increase as the polymer chains grow. The stirrer speed may need to be adjusted.
-
Continue the reaction under high vacuum and elevated temperature for several hours until the desired molecular weight is achieved (as indicated by the viscosity of the melt or by GPC analysis of samples).
-
To stop the reaction, remove the heat and introduce an inert gas to bring the system back to atmospheric pressure.
-
The polyester can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Protocol 2: Purification of the Final Polyester
Procedure:
-
Dissolve the synthesized polyester in a suitable solvent, such as a mixture of trifluoroacetic acid and chloroform.[1]
-
Once fully dissolved, precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent, such as methanol.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Catalyst on Polyester Properties (Example Data)
This table illustrates how different catalysts can affect the molecular weight and color of polyesters. The data is based on trends reported for similar polyester systems.
| Catalyst Type | Catalyst Conc. (ppm) | Reaction Time (h) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Coloration |
| Titanium (IV) isopropoxide (TIS) | 400 | 4 | ~35,000 | 1.8 - 2.2 | Moderate Yellowing |
| Tetrabutyl titanate (TBT) | 400 | 4 | ~32,000 | 1.9 - 2.3 | Significant Yellowing |
| Dibutyltin(IV) oxide (DBTO) | 400 | 4 | ~28,000 | 2.0 - 2.5 | Slight Yellowing |
| Tin(II) 2-ethylhexanoate (B8288628) (TEH) | 400 | 4 | ~25,000 | 2.1 - 2.6 | Minimal Coloration |
Note: Actual values will vary depending on the specific diacid/diester used and the precise reaction conditions.
Visualizations
Caption: Workflow for two-stage melt polycondensation of polyesters.
Caption: Troubleshooting logic for low molecular weight in polyester synthesis.
References
- 1. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polyurethane Synthesis with 1,4-Bis(2-hydroxyethoxy)benzene (BHEB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyurethanes incorporating 1,4-Bis(2-hydroxyethoxy)benzene (BHEB) as a chain extender. BHEB is utilized in polyurethane elastomers (TPU) to enhance mechanical properties.[1] This guide addresses common issues, particularly phase separation, that may be encountered during synthesis and processing.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (BHEB) in polyurethane synthesis?
A1: this compound (BHEB) functions as a chain extender in polyurethane synthesis.[1] Its primary role is to react with diisocyanate molecules to form the hard segments of the polyurethane. The aromatic nature of BHEB contributes to the rigidity and ordering of these hard segments, which can significantly influence the final mechanical and thermal properties of the polymer.
Q2: What is phase separation in polyurethanes and why is it important?
A2: Phase separation in segmented polyurethanes is a phenomenon driven by the thermodynamic incompatibility between the chemically dissimilar hard segments (composed of diisocyanate and chain extender) and soft segments (composed of a polyol). This incompatibility leads to the formation of distinct micro- or nanodomains of hard and soft regions within the polymer matrix. The extent and morphology of this phase separation are critical as they directly impact the material's properties, including its elasticity, tensile strength, and thermal stability.
Q3: How does the structure of BHEB influence phase separation?
A3: The structure of BHEB, containing a rigid benzene (B151609) ring and flexible hydroxyethoxy groups, plays a significant role in the hard segment domains. The aromatic ring promotes strong intermolecular interactions, such as pi-pi stacking, which can lead to well-ordered hard domains and a higher degree of phase separation. This ordering of the hard segments, acting as physical crosslinks, is crucial for achieving desirable mechanical properties.
Q4: What are the common signs of uncontrolled or undesirable phase separation?
A4: Uncontrolled or macroscopic phase separation can manifest in several ways, including:
-
Visual Appearance: The resulting polyurethane may appear opaque, cloudy, or hazy instead of transparent.
-
Mechanical Properties: The material might be brittle, have low tensile strength, or exhibit poor elasticity.
-
Processing Issues: During processing, you might observe surface defects, uneven texture, or delamination.
Q5: Which analytical techniques are recommended for characterizing phase separation in BHEB-based polyurethanes?
A5: Several techniques are commonly used to investigate the morphology and degree of phase separation in polyurethanes:
-
Fourier Transform Infrared Spectroscopy (FTIR): To study hydrogen bonding between urethane (B1682113) groups in the hard domains.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the soft and hard segments and any melting endotherms associated with crystalline domains.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus and tan delta peaks, which provide information on the glass transitions and the degree of phase mixing.
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To visualize the phase-separated morphology at the nanoscale.
-
Small-Angle X-ray Scattering (SAXS): To quantify the domain sizes and spacing.
Troubleshooting Guide: Phase Separation Issues
This guide provides a structured approach to troubleshooting common problems related to phase separation when synthesizing polyurethanes with BHEB.
Problem 1: Opaque or Cloudy Polyurethane
| Possible Causes | Troubleshooting Steps |
| Macroscopic Phase Separation | - Improve Mixing: Ensure vigorous and uniform mixing of all components during the reaction to prevent localized concentration gradients. - Adjust Solvent System: If using a solvent, ensure all components are fully soluble. Consider using a solvent blend to improve solubility. - Optimize Reaction Temperature: The reaction temperature can influence the viscosity and miscibility of the reactants. Experiment with slightly higher or lower temperatures to find the optimal point for a homogeneous reaction. |
| Premature Hard Segment Precipitation | - Pre-dissolve BHEB: Due to its solid nature and aromatic character, BHEB might have limited solubility in the polyol. Consider pre-dissolving BHEB in a suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide) before adding it to the reaction mixture. - Two-Step Synthesis: Employ a prepolymer method where the diisocyanate is first reacted with the polyol, followed by the addition of the BHEB chain extender. This can help control the reaction and improve homogeneity. |
| Incompatibility of Components | - Vary Polyol Type: The chemical structure of the polyol (e.g., polyether vs. polyester) significantly impacts its compatibility with the hard segments. If phase separation is excessive, consider a polyol with a different polarity. - Adjust Component Ratios: Systematically vary the molar ratio of diisocyanate, polyol, and BHEB. A higher hard segment content (diisocyanate + BHEB) generally leads to a higher degree of phase separation. |
Problem 2: Brittle or Inflexible Polyurethane
| Possible Causes | Troubleshooting Steps |
| Excessive Hard Segment Content | - Decrease BHEB/Diisocyanate Ratio: A high concentration of hard segments can lead to a rigid and brittle material. Reduce the molar ratio of the hard segment components relative to the polyol. |
| High Degree of Hard Segment Crystallinity | - Introduce a Co-Chain Extender: Blend BHEB with a more flexible aliphatic diol chain extender (e.g., 1,4-butanediol) to disrupt the packing and crystallinity of the hard domains. - Quenching: Rapidly cooling the polymer from the melt can sometimes suppress crystallization and result in a more amorphous and flexible material. |
| Poor Interfacial Adhesion | - Improve Mixing: As with opacity, ensure thorough mixing to promote better interaction between the hard and soft domains. |
Problem 3: Low Tensile Strength or Poor Mechanical Properties
| Possible Causes | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratio of isocyanate groups to hydroxyl groups is accurate (typically close to 1:1 for thermoplastic polyurethanes). - Use a Catalyst: Employ a suitable catalyst (e.g., dibutyltin (B87310) dilaurate, stannous octoate) to ensure the reaction goes to completion. - Extend Curing Time/Temperature: Allow for a sufficient post-curing period at an elevated temperature to complete the polymerization and allow for microstructural development. |
| Insufficient Phase Separation | - Increase Hard Segment Content: A higher hard segment content can lead to more defined hard domains, which act as reinforcing fillers and improve mechanical strength. - Annealing: Annealing the polyurethane at a temperature between the glass transition of the soft segment and the melting or softening point of the hard segment can promote better phase separation and ordering of the hard domains. |
| Moisture Contamination | - Dry All Reagents: Water reacts with isocyanates to form urea (B33335) linkages and release carbon dioxide, which can lead to bubbles and negatively impact mechanical properties. Thoroughly dry all polyols, chain extenders, and solvents before use. |
Data Presentation
The following tables provide representative data for polyurethane formulations and their resulting properties. Note that these are illustrative examples, and actual results will vary based on specific experimental conditions.
Table 1: Example Polyurethane Formulations with Varying BHEB Content
| Formulation ID | MDI (molar ratio) | PCL (molar ratio) | BHEB (molar ratio) | Hard Segment (%) |
| PU-BHEB-10 | 1.0 | 0.9 | 0.1 | ~25% |
| PU-BHEB-20 | 1.0 | 0.8 | 0.2 | ~35% |
| PU-BHEB-30 | 1.0 | 0.7 | 0.3 | ~45% |
| MDI: 4,4'-Methylenebis(phenyl isocyanate), PCL: Polycaprolactone diol (Mn = 2000 g/mol ) |
Table 2: Representative Thermal and Mechanical Properties
| Formulation ID | Tg (Soft Segment, °C) | Tg (Hard Segment, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-BHEB-10 | -45 | 85 | 25 | 600 |
| PU-BHEB-20 | -42 | 95 | 35 | 500 |
| PU-BHEB-30 | -40 | 105 | 45 | 400 |
Experimental Protocols
One-Shot Polyurethane Synthesis (Bulk Polymerization)
-
Preparation: Dry the polyol (e.g., PCL 2000) and BHEB under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Mixing: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the pre-weighed amounts of the dried polyol and BHEB. Heat the mixture to 80°C and stir until BHEB is completely melted and the mixture is homogeneous.
-
Catalyst Addition: Add the catalyst (e.g., 0.02 wt% dibutyltin dilaurate) to the mixture and stir for 1 minute.
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate (e.g., MDI) to the mixture and stir vigorously for 1-2 minutes until a homogeneous, viscous liquid is formed.
-
Casting and Curing: Pour the mixture into a preheated mold and cure in an oven at 100°C for 24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane sheet at 70°C for another 24 hours.
Prepolymer Synthesis Method
-
Prepolymer Formation: In a reaction vessel, react the diisocyanate with the polyol at a 2:1 molar ratio at 80°C under a nitrogen atmosphere with stirring for 2-3 hours to form an NCO-terminated prepolymer.
-
Chain Extension: Cool the prepolymer to 60-70°C. In a separate vessel, dissolve the stoichiometric amount of BHEB in a minimal amount of a suitable solvent (e.g., DMF).
-
Mixing: Slowly add the BHEB solution to the stirring prepolymer.
-
Casting and Curing: Once the viscosity increases significantly, pour the mixture into a mold and cure as described in the one-shot method.
Mandatory Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: Relationship of reactants to polyurethane morphology.
References
Catalyst selection for optimizing 1,4-Bis(2-hydroxyethoxy)benzene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,4-Bis(2-hydroxyethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, a process typically achieved through polycondensation with a dicarboxylic acid or its derivative.
| Issue | Possible Causes | Solutions |
| Low Polymer Molecular Weight | 1. Inefficient Catalyst: The chosen catalyst may have low activity under the reaction conditions. 2. Reaction Equilibrium: The removal of the condensation byproduct (e.g., water or methanol) may be incomplete, limiting chain growth. 3. Monomer Impurities: The presence of monofunctional impurities in this compound or the co-monomer can act as chain terminators. 4. Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and diacid/diester monomers can limit the final polymer chain length. 5. Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective or for the viscosity of the melt to allow for sufficient diffusion. | 1. Catalyst Selection: Consider using more active catalysts such as organometallic compounds (e.g., tin or titanium-based catalysts) or strong acid catalysts like p-toluenesulfonic acid. Ensure the catalyst is not poisoned by impurities. 2. Improve Byproduct Removal: Conduct the polymerization under high vacuum, especially in the later stages. A staged temperature and vacuum profile can be effective. For melt polymerization, ensure efficient stirring to increase the surface area for evaporation. 3. Monomer Purification: Purify the monomers before use, for example, by recrystallization or distillation, to remove any contaminants. 4. Precise Stoichiometry: Accurately measure the molar quantities of the monomers. A slight excess of the more volatile diol may be necessary to compensate for losses at high temperatures and vacuum. 5. Optimize Temperature Profile: Gradually increase the temperature throughout the reaction to maintain a molten and stirrable reaction mixture as the molecular weight and viscosity increase. |
| Broad Polydispersity Index (PDI) | 1. Side Reactions: Unwanted side reactions, such as branching or crosslinking, can lead to a broader distribution of polymer chain lengths. 2. Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can result in different rates of polymerization. 3. Catalyst Activity: Some catalysts may promote side reactions or have multiple active sites with different reactivities. | 1. Minimize Side Reactions: Use a catalyst known for high selectivity. For instance, Lewis acids like certain titanium or tin compounds are often preferred over strong Brønsted acids which can promote dehydration.[1] Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 2. Ensure Homogeneity: Use efficient mechanical stirring throughout the polymerization process to ensure uniform temperature and reactant concentrations. 3. Catalyst Screening: Experiment with different catalysts to find one that provides better control over the polymerization and results in a narrower PDI. |
| Gel Formation/Cross-linking | 1. High Temperatures: Excessive temperatures can lead to thermal degradation and cross-linking of the polymer chains. 2. Reactive Co-monomers: If an unsaturated dicarboxylic acid (e.g., maleic anhydride) is used, thermal or catalytic addition reactions across the double bonds can occur.[1] 3. Oxidative Degradation: The presence of oxygen at high temperatures can cause oxidative cross-linking. | 1. Temperature Control: Carefully control the reaction temperature and avoid overheating. A staged temperature profile is recommended. 2. Inhibitors: When using unsaturated monomers, the addition of a suitable inhibitor may be necessary to prevent premature cross-linking. 3. Inert Atmosphere: Always conduct the polymerization under a dry, inert atmosphere to prevent oxidation.[1] |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade and change color. 2. Catalyst Residues: Some catalysts, particularly certain metal-based ones, can cause discoloration if not used at the correct concentration or if they are difficult to remove. 3. Oxidation: The presence of oxygen during the reaction or subsequent processing can lead to the formation of chromophores. | 1. Optimize Reaction Time and Temperature: Aim for the lowest possible reaction temperature and shortest time necessary to achieve the desired molecular weight. 2. Use of Stabilizers: The addition of thermal stabilizers or antioxidants can help to minimize discoloration. Phosphorus-containing compounds are sometimes used for this purpose.[1] 3. Catalyst Choice and Concentration: Select a catalyst that is less prone to causing discoloration and use it at the minimum effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for the polymerization of this compound?
A1: The polymerization of this compound with a dicarboxylic acid or its diester is a polycondensation reaction. Common catalysts for this type of reaction include:
-
Acid Catalysts: Strong protic acids like p-toluenesulfonic acid have been shown to be effective for the polyesterification of the related monomer, 1,3-bis(2-hydroxyethoxy)benzene.
-
Organometallic Catalysts: Lewis acidic compounds based on tin, titanium, or antimony are widely used in industrial polyester (B1180765) synthesis. Examples include titanium(IV) butoxide and antimony(III) oxide. These are often preferred to minimize side reactions like ether formation.
-
Enzymatic Catalysts: Lipases can be used as biocatalysts for polyester synthesis under milder conditions. This can be advantageous for preserving sensitive functional groups.
Q2: How can I control the molecular weight of the final polymer?
A2: The molecular weight of the polymer can be controlled by several factors:
-
Monomer Stoichiometry: Precise control of the 1:1 molar ratio of the diol and diacid/diester is crucial. Any deviation will limit the maximum achievable molecular weight.
-
Reaction Time: Increasing the reaction time, particularly in the high-vacuum stage, will generally lead to a higher molecular weight.
-
Temperature and Vacuum: A higher temperature and a lower pressure (high vacuum) facilitate the removal of the condensation byproduct, driving the equilibrium towards the formation of longer polymer chains.
-
Catalyst Concentration: The concentration of the catalyst can affect the rate of polymerization and thus the molecular weight achieved in a given time.
Q3: What are the typical reaction conditions for this polymerization?
A3: Typically, this polymerization is carried out using a melt polycondensation technique. The reaction is often performed in two stages:
-
Esterification/Transesterification: The monomers are heated with the catalyst under an inert atmosphere (e.g., nitrogen) at a temperature of around 150-190°C. During this stage, the initial oligomers are formed, and the bulk of the condensation byproduct is removed.
-
Polycondensation: The temperature is gradually increased (e.g., to 200-240°C) and a high vacuum is applied to facilitate the removal of the final traces of the byproduct and increase the molecular weight. The reaction mixture becomes increasingly viscous during this stage.
Q4: What analytical techniques are recommended for characterizing the resulting polymer?
A4: The following techniques are essential for characterizing the polymer:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to check for the presence of unreacted monomers or side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the formation of the ester linkage and the disappearance of the hydroxyl groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Catalyst Performance Overview
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA), Sulfuric acid | High temperature (180-220°C), Vacuum | Inexpensive, Readily available | Can promote side reactions (e.g., dehydration, etherification), Can cause discoloration, Corrosive |
| Organometallic (Lewis Acids) | Titanium(IV) butoxide, Tin(II) octoate, Antimony(III) oxide | High temperature (200-250°C), High Vacuum | High activity, Good for high molecular weight, Less discoloration than some acid catalysts | Can be sensitive to moisture, Potential for metal contamination in the final polymer |
| Enzymatic Catalysts | Immobilized Lipases (e.g., Novozym 435) | Milder temperatures (60-100°C), Vacuum | High selectivity (fewer side reactions), Environmentally friendly, Can be used for sensitive monomers | Slower reaction rates, Can be more expensive, May require specific solvents |
Experimental Protocol: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol provides a general methodology for the synthesis of a polyester from this compound and a generic dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., p-toluenesulfonic acid or titanium(IV) butoxide)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle
-
Heating mantle with a temperature controller
-
Condenser with a collection flask
-
Vacuum pump capable of reaching high vacuum (<1 mmHg)
-
Schlenk line or similar apparatus for inert atmosphere control
Procedure:
-
Monomer and Catalyst Charging:
-
Equip the three-neck flask with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Carefully weigh and add equimolar amounts of this compound and the dicarboxylic acid to the flask.
-
Add the catalyst. A typical catalyst loading is 0.1-0.5 mol% relative to the diacid.
-
-
Esterification Stage:
-
Begin stirring the mixture and purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture to 180-190°C under a slow stream of the inert gas.
-
Water will begin to distill from the reaction mixture and collect in the receiving flask.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply vacuum to the system, being careful to avoid excessive foaming.
-
Once the system is stable, increase the vacuum to the highest level possible (<1 mmHg).
-
The viscosity of the reaction mixture will increase significantly during this stage. Ensure the stirrer has enough torque to maintain agitation.
-
Continue the reaction under high vacuum for another 3-6 hours. The reaction is typically monitored by the viscosity of the melt (e.g., by measuring the torque on the stirrer).
-
-
Polymer Recovery:
-
Remove the heating mantle and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting polymer will be a solid mass. It may be necessary to carefully break the glass to recover the polymer, or to use a reactor designed for easy polymer removal.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to purify it.
-
Collect the purified polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for polyester synthesis.
References
Controlling the polydispersity of polymers made with 1,4-Bis(2-hydroxyethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for controlling the polydispersity of polymers synthesized using 1,4-Bis(2-hydroxyethoxy)benzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during polymerization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of polyesters using this compound, offering potential causes and solutions to achieve a lower polydispersity index (PDI).
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PDI-001 | High Polydispersity Index (PDI > 2.5) in Melt Polycondensation | Imprecise Stoichiometry: An unequal molar ratio of the diol (this compound) and the diacid/diester comonomer is a primary cause of broad molecular weight distribution.[1] Monomer Impurities: The presence of monofunctional impurities in either monomer can act as chain terminators, leading to a significant fraction of low molecular weight polymers and thus a higher PDI. Inefficient Mixing: Inadequate stirring during the highly viscous polycondensation stage can lead to localized variations in stoichiometry and temperature, resulting in a broader PDI.[1] Side Reactions: At elevated temperatures required for melt polycondensation, side reactions such as etherification of the diol or thermal degradation can occur, leading to branching and a broader PDI. | Precise Stoichiometry: Accurately weigh high-purity monomers. A slight excess of the diol can be used initially to compensate for any loss during the initial stages of the reaction, but this should be carefully controlled. Monomer Purification: Purify this compound and the comonomer (e.g., by recrystallization) to remove any monofunctional impurities. Effective Agitation: Utilize a mechanical stirrer capable of handling high-viscosity melts to ensure homogeneous reaction conditions. Optimized Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions. A two-stage polymerization with a lower temperature for the initial esterification and a higher temperature under vacuum for the final polycondensation is recommended. |
| PDI-002 | Broad or Bimodal PDI in Solution Polycondensation | Solvent Issues: A solvent that does not keep the growing polymer chains in solution can lead to precipitation and a heterogeneous reaction environment, resulting in a broad PDI. Low Monomer Concentration: Very low monomer concentrations can favor the formation of cyclic oligomers, which will broaden the PDI.[2] Catalyst Deactivation: The chosen catalyst may be susceptible to deactivation by impurities in the solvent or monomers. | Solvent Selection: Choose a high-boiling point solvent in which both the monomers and the resulting polymer are readily soluble at the reaction temperature. Concentration Optimization: Conduct the polymerization at a sufficiently high monomer concentration to favor intermolecular chain growth over intramolecular cyclization. Catalyst and Solvent Purity: Use a purified, dry solvent and ensure the catalyst is active and not poisoned by impurities. |
| PDI-003 | Gel Formation During Polymerization | Presence of Polyfunctional Impurities: Contamination with monomers having more than two functional groups (e.g., glycerol (B35011) or tricarboxylic acids) can lead to cross-linking and gelation.[1] Uncontrolled Side Reactions: Certain side reactions at high temperatures can create branch points, which can eventually lead to a cross-linked network. | Monomer Purity: Ensure the absence of polyfunctional impurities in the reactants through rigorous purification and characterization. Controlled Reaction Conditions: Use the minimum effective temperature and reaction time to prevent side reactions that can lead to branching. Consider using a milder catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a typical target Polydispersity Index (PDI) for linear polyesters made with this compound?
A1: For linear step-growth polymerization, the theoretical minimum PDI is 2.0. In practice, a PDI value between 2.0 and 2.5 is generally considered good for polyesters synthesized via melt or solution polycondensation. Achieving a PDI closer to 2.0 indicates excellent control over the polymerization process.
Q2: How does the choice of diacid comonomer affect the PDI?
A2: The reactivity of the diacid comonomer can influence the PDI. A diacid with reactivity that closely matches that of this compound will promote a more uniform chain growth. Aromatic diacids like terephthalic acid or isophthalic acid are common choices. The purity of the diacid is also critical; any trifunctional impurities will lead to branching and a higher PDI.
Q3: What type of catalyst is recommended for the polymerization of this compound to achieve a low PDI?
A3: For melt polycondensation, common catalysts include antimony compounds (e.g., antimony trioxide), tin compounds (e.g., dibutyltin (B87310) oxide), and titanium compounds (e.g., titanium tetrabutoxide). The choice of catalyst can influence the rate of polymerization and the extent of side reactions. It is crucial to use the catalyst at the recommended concentration, as excessive amounts can sometimes promote degradation and broaden the PDI.
Q4: Can enzymatic polymerization be used to control the PDI of polyesters made with this compound?
A4: Enzymatic polymerization, often using lipases, can be an effective method for synthesizing polyesters under milder reaction conditions, which can help to minimize side reactions and potentially lead to a lower PDI.[3] This method is particularly useful for temperature-sensitive monomers. However, reaction times can be longer, and the choice of enzyme and reaction medium is critical for success.
Q5: How can I accurately measure the PDI of my polymer?
A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution and PDI of polymers.[4] It is essential to use a suitable solvent for your polyester (B1180765) and to calibrate the instrument with appropriate polymer standards (e.g., polystyrene) to obtain accurate results.[4]
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation for the Synthesis of Poly(1,4-phenylene bis(2-ethyl terephthalate))
This protocol describes a typical two-stage melt polycondensation reaction to synthesize a polyester from this compound and dimethyl terephthalate (B1205515), aiming for a low PDI.
Materials:
-
This compound (purified)
-
Dimethyl terephthalate (DMT) (purified)
-
Antimony(III) oxide (catalyst)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod
-
Distillation head with a condenser and a collection flask
-
Nitrogen inlet
-
Vacuum adapter
-
Heating mantle with a temperature controller
-
Thermometer
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Charge the reaction flask with equimolar amounts of this compound and dimethyl terephthalate. A slight excess (e.g., 1.05:1 molar ratio) of the diol can be used to compensate for any loss.
-
Add the catalyst, antimony(III) oxide (typically 200-300 ppm by weight of the final polymer).
-
Assemble the reaction apparatus, ensuring a tight seal.
-
Start a slow stream of nitrogen gas through the flask to maintain an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Methanol (B129727) will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-270°C.
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. Ethylene glycol will be removed as a byproduct.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.
-
Allow the polymer to cool under a nitrogen atmosphere. The solid polymer can then be removed from the flask.
Characterization:
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polyester should be determined by Gel Permeation Chromatography (GPC).[4]
Data Presentation
The following table summarizes hypothetical quantitative data for the polymerization of this compound with a diacid under different conditions, illustrating the impact on the Polydispersity Index (PDI).
| Experiment ID | Polymerization Method | Catalyst (ppm) | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| EXP-01 | Melt Polycondensation | Antimony Trioxide (250) | 270 | 4 | 15,000 | 33,000 | 2.2 |
| EXP-02 | Melt Polycondensation | Titanium Tetrabutoxide (150) | 260 | 4 | 14,500 | 31,900 | 2.2 |
| EXP-03 | Solution Polycondensation | p-Toluenesulfonic acid | 180 | 8 | 12,000 | 27,600 | 2.3 |
| EXP-04 | Enzymatic Polymerization | Lipase | 60 | 48 | 10,000 | 21,000 | 2.1 |
Mandatory Visualization
Caption: Workflow for two-stage melt polycondensation to control polydispersity.
Caption: Troubleshooting logic for addressing high polydispersity index (PDI).
References
Validation & Comparative
Validating the Incorporation of 1,4-Bis(2-hydroxyethoxy)benzene in High-Performance Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific monomers is a cornerstone of designing advanced polymers with tailored properties for demanding applications, including drug delivery systems and medical devices. 1,4-Bis(2-hydroxyethoxy)benzene, an aromatic diol, presents a compelling option as a chain extender in polyesters and polyurethanes. Its rigid phenylene group and flexible hydroxyethoxy chains are anticipated to impart a unique combination of thermal stability, mechanical strength, and processability. This guide provides an objective comparison of polymers incorporating this compound with alternative materials, supported by experimental data and detailed methodologies for validation.
Data Presentation: A Comparative Analysis of Polymer Properties
The inclusion of this compound in a polymer backbone significantly influences its thermal and mechanical properties. While direct comparative data for the 1,4-isomer is limited in publicly available literature, extensive research on its structural isomer, 1,3-Bis(2-hydroxyethoxy)benzene, provides valuable insights into the expected performance enhancements. The following tables summarize key quantitative data, using the 1,3-isomer as a close proxy and including common aliphatic and other aromatic diols for a comprehensive comparison.
Table 1: Thermal Properties of Polyesters Synthesized with Various Diols
| Diol Component | Polymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) at 5% weight loss (°C) | Char Residue at 600°C (%) |
| 1,3-Bis(2-hydroxyethoxy)benzene | with Adipic Acid | 93.3[1] | ~315[1] | >10[1] |
| 1,3-Bis(2-hydroxyethoxy)benzene | with Maleic Anhydride | 88.0[1] | ~300[1] | >15[1] |
| 1,4-Butanediol | Poly(butylene terephthalate) | ~40-50 | ~350-400 | <5 |
| Ethylene Glycol | Poly(ethylene terephthalate) | ~70-80 | ~380-430 | <5 |
| Bisphenol A propoxylate | with Terephthaloyl chloride | ~150-170 | ~400-450 | >20 |
Note: Data for 1,3-Bis(2-hydroxyethoxy)benzene is presented as a predictive analogue for the performance of this compound.
Table 2: Mechanical Properties of Polyurethanes with Different Chain Extenders
| Chain Extender | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) |
| This compound | Thermoplastic Polyurethane (TPU) | Excellent (qualitative)[1] | - | - |
| 1,4-Butanediol | MDI-based TPU | 35 - 50 | 400 - 600 | 80A - 60D[2] |
| Ethylene Glycol | MDI-based TPU | 40 - 55 | 300 - 500 | 85A - 65D |
| 1,6-Hexanediol | MDI-based TPU | 30 - 45 | 500 - 700 | 75A - 55D |
Experimental Protocols: Methodologies for Validation
Accurate and reproducible characterization is critical for validating the incorporation and performance of this compound in polymers. The following are detailed protocols for key analytical techniques.
Polymer Synthesis: Melt Polycondensation for Polyesters
This method is suitable for synthesizing polyesters from a diol, such as this compound, and a diacid or anhydride.
-
Materials: this compound, Adipic Acid (or other diacid), p-Toluenesulfonic acid (catalyst), Toluene.
-
Procedure:
-
Combine equimolar amounts of this compound and the diacid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5 mol%).
-
Heat the mixture to 140-160°C under a slow stream of nitrogen to facilitate the removal of water formed during esterification.
-
After the initial water evolution ceases (typically 2-3 hours), gradually increase the temperature to 180-200°C and apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the polymer to room temperature and dissolve it in a suitable solvent (e.g., chloroform (B151607) or DMF) for purification by precipitation in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 50°C for 24 hours.[1]
-
Spectroscopic Analysis: FTIR and NMR for Structural Confirmation
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the incorporation of the this compound monomer into the polymer chain.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the dried polymer sample onto the crystal and apply pressure.
-
Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Characteristic Peaks for a Polyester:
-
~3400 cm⁻¹ (O-H stretch, end groups)
-
~3050 cm⁻¹ (aromatic C-H stretch)
-
~2950 cm⁻¹ (aliphatic C-H stretch)
-
~1720 cm⁻¹ (C=O stretch of the ester)
-
~1600, 1500 cm⁻¹ (aromatic C=C stretch)
-
~1250, 1100 cm⁻¹ (C-O stretch)
-
-
-
¹H NMR Spectroscopy:
-
Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (δ) for a Polyester with this compound and an aliphatic diacid:
-
~7.0 ppm (s, 4H, aromatic protons of the benzene (B151609) ring)
-
~4.3 ppm (t, 4H, -O-CH₂-CH₂-O-)
-
~4.2 ppm (t, 4H, -O-CH₂-CH₂-O-)
-
~2.4 ppm (t, 4H, protons α to the carbonyl group of the diacid)
-
~1.7 ppm (m, protons β to the carbonyl group of the diacid)
-
-
Thermal Analysis: TGA and DSC for Stability and Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and transition temperatures of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss is reported as the decomposition temperature (Td).
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min to erase its thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a rate of 10°C/min.
-
Heat the sample a second time at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Testing: Tensile Properties
Tensile testing provides crucial information about the strength, stiffness, and ductility of the polymer.
-
Sample Preparation: Prepare dog-bone shaped specimens from compression-molded or solvent-cast films according to ASTM D638 standards.
-
Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and validation process for polymers incorporating this compound.
Caption: General reaction scheme for the synthesis of polymers.
References
A Comparative Guide to 1,4-Bis(2-hydroxyethoxy)benzene and Other Diol Chain Extenders in Polyurethane Elastomers
This guide provides a comprehensive comparison of 1,4-Bis(2-hydroxyethoxy)benzene, also known as Hydroquinone bis(2-hydroxyethyl) ether (HQEE), with other common diol chain extenders used in the synthesis of polyurethane (PU) elastomers. The selection of a chain extender is a critical factor that dictates the final performance characteristics of the polymer, influencing its mechanical, thermal, and dynamic properties. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering objective performance data and detailed experimental methodologies to inform the selection of the most suitable chain extender for specific high-performance applications.
Introduction to Chain Extenders in Polyurethanes
Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to form the "hard segment" of a polyurethane elastomer.[1] The structure and chemistry of the chain extender significantly influence the morphology of these hard segments, including their ability to self-associate and form crystalline or pseudo-crystalline domains through hydrogen bonding. This microphase separation between the hard and soft segments is fundamental to the unique properties of polyurethane elastomers.[2]
Aromatic diols, such as HQEE, are known for creating rigid, well-ordered hard segments, which generally leads to polyurethanes with high hardness, excellent tensile strength, and superior thermal stability.[3][4] In contrast, aliphatic diols, like the widely-used 1,4-butanediol (B3395766) (BDO), typically produce more flexible polymers.[2] The choice between these classes of chain extenders involves a trade-off between performance and processability.
Performance Comparison of Diol Chain Extenders
The performance of a polyurethane elastomer is directly linked to the structure of the chosen chain extender. Aromatic chain extenders like HQEE impart a high degree of rigidity and strong intermolecular forces within the polymer's hard segments.[4] This results in materials with enhanced mechanical and thermal properties compared to those formulated with common aliphatic diols such as 1,4-butanediol (BDO).[3]
Mechanical Properties
Polyurethanes extended with HQEE consistently show higher tensile strength, greater hardness, and improved tear strength when compared to their BDO-extended counterparts.[4] This makes HQEE the preferred choice for applications subjected to high stress, abrasion, and load-bearing.[3] While aliphatic diols with an even number of carbon atoms, like BDO, can form well-ordered hard segments leading to good mechanical properties, the aromatic nature of HQEE provides a significant step-up in performance.[2] Another aromatic diol, Hydroxyethyl Ether of Resorcinol (HER), offers properties comparable to HQEE, with the primary difference being its lower melting point, which can be a processing advantage.
Thermal Properties
The thermal stability of a polyurethane is also heavily influenced by the chain extender. The well-ordered and rigid hard segments formed by HQEE have higher melting temperatures, indicating superior thermal stability.[3] This is a critical advantage in applications where the material is exposed to elevated temperatures or significant heat buildup during use.[5]
Data Summary
The following tables summarize the typical mechanical and thermal properties of MDI-based polyurethane elastomers formulated with different diol chain extenders.
Table 1: Comparison of Physical and Mechanical Properties
| Property | This compound (HQEE) | 1,4-Butanediol (BDO) | Ethylene Glycol (EG) | Hydroxyethyl Ether of Resorcinol (HER) |
| Type | Aromatic Diol | Aliphatic Diol | Aliphatic Diol | Aromatic Diol |
| Shore Hardness | Higher (e.g., 60D - 75D) | Lower (e.g., 80A - 60D) | Similar to BDO | Similar to HQEE, slightly lower |
| Tensile Strength | High (e.g., > 40 MPa) | Moderate (e.g., 20-40 MPa) | Can increase tensile strength, may reduce elongation | High (Comparable to HQEE) |
| Tear Strength | High | Moderate | Moderate | High (Comparable to HQEE) |
| Resilience | High | Good | Good | High |
Note: The values presented are typical ranges and can vary significantly based on the specific formulation (polyol, isocyanate, and stoichiometry).
Table 2: Comparison of Thermal and Processing Properties
| Property | This compound (HQEE) | 1,4-Butanediol (BDO) | Ethylene Glycol (EG) | Hydroxyethyl Ether of Resorcinol (HER) |
| Melting Point (°C) | ~102-105 | ~20 | ~ -13 | ~89 |
| Thermal Stability | Excellent | Good | Good | Excellent |
| Processing | Requires heated lines and molds | Liquid at room temperature, easier to process | Liquid, easy to process | Lower processing temp. than HQEE, can supercool |
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for the key experiments used to characterize polyurethane elastomers.
Polyurethane Synthesis (General Prepolymer Method)
A two-step prepolymer method is commonly used for the synthesis of polyurethane elastomers.[6]
-
Prepolymer Formation: A diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG) in a specific molar ratio (e.g., 3:1 MDI:polyol) under a dry nitrogen atmosphere. The reaction is typically carried out at a temperature of 70-80°C for 1.5-2 hours with continuous stirring. This step forms an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then chain-extended by adding a stoichiometric amount of the diol chain extender (e.g., HQEE or BDO). A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is often added, and the mixture is heated to 90-110°C (depending on the chain extender's melting point) and stirred vigorously.
-
Curing: The resulting mixture is poured into a preheated mold and cured in an oven. Curing schedules can vary, but a typical cycle might be 16-24 hours at 100-110°C.
-
Post-Curing: After demolding, the samples are often post-cured for a period (e.g., 7 days) at ambient conditions before testing to ensure complete reaction and property stabilization.
Mechanical Testing
Tensile Strength and Elongation (ASTM D412) Tensile properties are measured using a universal testing machine.
-
Specimen: Die-cut "dogbone" shaped specimens (e.g., Type C) are used. The thickness of the specimen is measured at three points, with the median value used for calculations.
-
Procedure: The specimen is mounted in the grips of the testing machine. The grips are separated at a constant rate, typically 500 ± 50 mm/min, until the specimen ruptures.
-
Data Analysis: Tensile strength (the maximum stress before rupture), tensile stress at a specific elongation, and ultimate elongation (the elongation at rupture) are calculated from the recorded force-displacement data.
Tear Strength (ASTM D624) Tear strength measures the resistance of the material to the propagation of a tear.
-
Specimen: Various specimen geometries can be used, such as Type C (a right-angle test piece with a 90° angle).
-
Procedure: The specimen is mounted in a universal testing machine. The grips are separated at a constant rate (e.g., 500 mm/min for Type C) until the specimen is completely torn.
-
Data Analysis: The maximum force recorded during the test is used to calculate the tear strength, typically expressed in force per unit thickness (e.g., kN/m).[7]
Hardness (ASTM D2240) Hardness is measured using a durometer, which determines the material's resistance to indentation.[8][9]
-
Instrument: A Shore A or Shore D durometer is used, with Shore A for softer elastomers and Shore D for harder ones.
-
Specimen: The test specimen should generally be at least 6.4 mm (¼ inch) thick. Thinner specimens can be stacked to achieve the required thickness.
-
Procedure: The durometer is pressed firmly onto the flat surface of the specimen. The hardness value is read from the dial within one second of firm contact. Multiple readings are taken at different locations on the specimen and averaged.[9][10]
Thermal Analysis
Differential Scanning Calorimetry (DSC) DSC is used to determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: A small sample of the polyurethane (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate, often 10-20°C/min, under a nitrogen atmosphere. The temperature range typically spans from around -100°C to 250°C to observe the transitions of both the soft and hard segments.
-
Data Analysis: The glass transition of the soft segment and the melting endotherms of the hard segment are identified from the resulting heat flow versus temperature curve.
Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Procedure: A small sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 20 K/min) over a wide temperature range (e.g., from room temperature to 800°C). The weight of the sample is continuously monitored.
-
Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. The onset of decomposition and the temperatures at which specific percentages of weight loss occur are used to characterize the thermal stability of the material.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the logical relationship between chain extender structure and the resulting polyurethane properties.
Caption: General two-step synthesis pathway for polyurethane elastomers.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. gantrade.com [gantrade.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. testresources.net [testresources.net]
- 8. Shore Hardness ASTM D2240 [intertek.com]
- 9. namsa.com [namsa.com]
- 10. kiyorndlab.com [kiyorndlab.com]
Performance Showdown: How Chain Extenders Dictate Polyurethane Properties
A deep dive into the influence of various chain extenders on the mechanical and thermal performance of polyurethanes, offering researchers and material scientists a guide to tailoring polymer characteristics for specific applications.
The versatility of polyurethanes (PUs) is largely attributable to their segmented block copolymer structure, consisting of alternating soft and hard segments. The choice of chain extender, a low-molecular-weight diol or diamine that reacts with the isocyanate groups, plays a pivotal role in defining the morphology of the hard segments and, consequently, the ultimate performance of the material. This guide provides a comparative analysis of polyurethanes synthesized with different chain extenders, supported by a summary of experimental data and detailed test methodologies.
Unpacking the Data: A Comparative Look at Performance Metrics
The selection of a chain extender significantly impacts the mechanical and thermal properties of polyurethane elastomers. Generally, short-chain linear diols, such as ethylene (B1197577) glycol (EG) and 1,4-butanediol (B3395766) (BDO), tend to promote better packing and crystallinity of the hard segments. This results in polyurethanes with increased hardness, higher tensile strength, and improved thermal stability.[1][2] Conversely, longer-chain or branched diols can disrupt this ordered packing, leading to the formation of softer, more flexible materials with higher elongation at break.[1] Diamine chain extenders, due to the formation of urea (B33335) linkages, create stronger hydrogen bonding within the hard segments, resulting in polyurethanes with superior mechanical properties and thermal resistance compared to their diol-extended counterparts.[3]
Below is a summary of quantitative data illustrating the influence of different chain extenders on key performance indicators of polyurethanes.
| Chain Extender | Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Key Characteristics |
| Ethylene Glycol (EG) | Short-chain linear diol | Increased | Decreased | 28A | Promotes hard segment packing, leading to higher hardness and strength.[1] |
| 1,4-Butanediol (BDO) | Short-chain linear diol | High | Moderate | 34A | Often provides a good balance of hardness and flexibility.[1] |
| 1,6-Hexanediol (HDO) | Long-chain linear diol | Moderate | High | 27A | Increased chain length leads to softer, more flexible materials.[1] |
| 2,5-dimethyl-3-hexine-2,5-diol (DHD) | Substituted diol | 11-14 | 600-700 | - | A specific example of a specialty chain extender yielding high elongation. |
| Diamines (general) | Diamine | Very High | Moderate | Increased | Forms urea linkages, leading to stronger intermolecular forces and improved properties.[3] |
Note: The properties of polyurethane elastomers are highly dependent on the specific formulation, including the type of polyol, the isocyanate-to-hydroxyl (NCO/OH) ratio, and the synthesis method. The data presented here are for comparative purposes and illustrate general trends.
Behind the Numbers: Experimental Protocols
To ensure accurate and reproducible data, the characterization of polyurethane elastomers involves a suite of standardized tests. The following are detailed methodologies for the key experiments cited in this guide.
Tensile Strength and Elongation at Break (ASTM D412)
This test method determines the tensile properties of vulcanized (thermoset) rubbers and thermoplastic elastomers.[4][5]
-
Specimen Preparation: Dumbbell-shaped specimens are cut from cured polyurethane sheets using a die.[6] The thickness of the narrow section of the specimen is measured at three points, and the average value is used.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The machine is set to a constant crosshead speed (e.g., 500 mm/min).[6] The specimen is pulled until it ruptures.
-
Data Analysis: The tensile strength is calculated as the maximum force applied before rupture divided by the original cross-sectional area of the specimen. The elongation at break is the percentage increase in length of the specimen at the point of fracture relative to its original length.[6]
Shore Hardness (ASTM D2240)
This method measures the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, and some plastics.[7]
-
Apparatus: A durometer, a spring-loaded indentation device, is used. The most common scales for polyurethanes are Shore A for softer materials and Shore D for harder materials.[8][9]
-
Specimen Preparation: The test specimen should be at least 6.4 mm (¼ inch) thick and have a flat surface.[8][9]
-
Test Procedure: The durometer is pressed firmly and vertically onto the specimen surface. The reading is taken immediately (within one second) after the presser foot is in full contact with the specimen.[8] Multiple readings are taken at different locations on the specimen, and the average value is reported.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the polyurethane.[1]
-
Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.
-
Test Procedure: A small sample of the polyurethane (typically 5-10 mg) is placed in a sample pan. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[10]
-
Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the amount of residual mass.
Visualizing the Impact: Chain Extender Selection and Polyurethane Properties
The following diagram illustrates the logical relationship between the choice of chain extender and the resulting properties of the polyurethane.
Caption: Chain extender structure dictates hard segment morphology and resulting PU properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. zwickroell.com [zwickroell.com]
- 5. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Shore Hardness ASTM D2240 [intertek.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 1,4-Bis(2-hydroxyethoxy)benzene in Polymers
For researchers, scientists, and drug development professionals working with polymeric materials, the accurate quantification of residual monomers, additives, and degradation byproducts is critical for quality control, safety assessment, and regulatory compliance. 1,4-Bis(2-hydroxyethoxy)benzene (BHEB), a hydroquinone (B1673460) di(hydroxyethyl) ether, is used as a monomer or chain extender in the synthesis of polyesters and polyurethanes. Its quantification in the final polymer product is essential to understand polymer properties and to assess potential leachables.
This guide provides a comparative overview of robust analytical methods for the quantification of BHEB in polymer matrices. As specific validated methods for BHEB are not widely published, this document outlines two primary proposed methodologies, combining common extraction techniques with established chromatographic separation and detection. The guide details the experimental protocols and presents a framework for comparing their performance.
Core Analytical Strategies
The quantification of a small molecule like BHEB within a complex polymer matrix typically involves a two-step process:
-
Extraction: The analyte must first be efficiently separated from the insoluble polymer matrix.
-
Analysis: The extracted analyte is then quantified using a sensitive and selective analytical technique.
This guide will compare two primary workflows:
-
Method 1: Accelerated Solvent Extraction (ASE) followed by High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection.
-
Method 2: Liquid-Solid Extraction (LSE) with sonication followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Method 1: Accelerated Solvent Extraction with HPLC-UV Analysis
Accelerated Solvent Extraction (ASE) is an automated technique that uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from a solid matrix.[1][2] This method is often faster and uses less solvent than traditional techniques.[2] HPLC with UV detection is a robust and widely used technique for the analysis of non-volatile, UV-active compounds like BHEB.
Experimental Protocol
1. Sample Preparation:
-
Cryogenically grind the polymer sample to a fine powder (e.g., 10 mesh or finer) to increase the surface area for extraction.[1]
-
Mix approximately 0.5 g of the ground polymer with an inert dispersing agent like diatomaceous earth or sand to prevent agglomeration.[1]
-
Load the mixture into an extraction cell, which may be lined with a cellulose (B213188) thimble to prevent the system from plugging.[1]
2. Accelerated Solvent Extraction (ASE):
-
Solvent: A mixture of a solvent that dissolves BHEB but not the polymer (e.g., isopropanol) and a solvent that causes the polymer to swell (e.g., cyclohexane) is effective. A common combination is 2.5% (v/v) cyclohexane (B81311) in isopropanol (B130326).[1]
-
Temperature: Set the extraction temperature high enough to ensure efficient extraction but below the polymer's melting point. For many common polymers like polyethylene (B3416737) or polypropylene, 140°C is a suitable starting point.[1]
-
Pressure: Maintain a pressure of approximately 1500 psi to keep the solvent in its liquid state.
-
Extraction Cycles: Perform multiple static extraction cycles (e.g., 3 cycles of 5 minutes each) to ensure complete extraction by allowing fresh solvent to interact with the sample.[1]
-
Collection: Collect the extract in a vial. Concentrate the extract to a smaller volume under a gentle stream of nitrogen if necessary, and then reconstitute it in the HPLC mobile phase to a final known volume (e.g., 1 mL).
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC injection.[3]
3. HPLC-UV Analysis:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is recommended. For example, a gradient of 30% to 70% methanol in water can be effective.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: BHEB contains a benzene (B151609) ring and is expected to have a strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (e.g., around 280-290 nm, to be determined experimentally) should be used for quantification.
-
Quantification: Prepare a calibration curve using standards of known BHEB concentrations. The concentration in the polymer sample is determined by comparing the peak area of the analyte to the calibration curve.
Workflow Diagram
Caption: Workflow for BHEB analysis using ASE-HPLC-UV.
Method 2: Liquid-Solid Extraction with GC-MS Analysis
Liquid-Solid Extraction (LSE) is a conventional and widely used method for separating components from a solid matrix.[5] When combined with sonication, the extraction efficiency can be significantly improved. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides excellent separation and definitive identification of volatile and semi-volatile compounds. Derivatization of BHEB may be necessary to increase its volatility for GC analysis.
Experimental Protocol
1. Sample Preparation:
-
Cryogenically grind the polymer sample to a fine powder to maximize the surface area available for extraction.
-
Weigh approximately 1 g of the ground polymer into a glass vial.
2. Liquid-Solid Extraction (LSE) with Sonication:
-
Solvent: Add a suitable extraction solvent such as dichloromethane (B109758) or a mixture of isopropanol and cyclohexane. The choice of solvent should be optimized to maximize BHEB solubility while minimizing polymer dissolution.
-
Extraction: Place the vial in an ultrasonic bath for a set period (e.g., 30-60 minutes) to facilitate the extraction process. The temperature of the bath can be slightly elevated (e.g., 40-50°C) to improve efficiency, but should remain below the boiling point of the solvent.
-
Separation: After sonication, centrifuge the sample to separate the polymer from the solvent extract.
-
Collection: Carefully decant the supernatant (the extract) into a clean vial. Repeat the extraction process on the polymer residue two more times with fresh solvent to ensure complete recovery.
-
Concentration: Combine the extracts and concentrate them to a small volume (e.g., < 1 mL) under a gentle stream of nitrogen.
3. Derivatization (Silylation):
-
To improve the volatility and chromatographic performance of BHEB, a derivatization step is recommended. Silylation is a common technique for compounds with active hydrogens (like the hydroxyl groups in BHEB).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized BHEB.[6]
-
Injection: Use a split/splitless injector, typically in splitless mode for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized BHEB. Full scan mode can be used for initial identification.
-
Quantification: Create a calibration curve using derivatized BHEB standards. The concentration in the polymer is determined by comparing the peak area of the target ion to the calibration curve.
Workflow Diagram
Caption: Workflow for BHEB analysis using LSE-GC-MS.
Comparison of Analytical Methods
The choice between these two methods will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
| Feature | Method 1: ASE-HPLC-UV | Method 2: LSE-GC-MS |
| Principle | Automated pressurized fluid extraction followed by liquid chromatographic separation and UV detection. | Manual solvent extraction enhanced by sonication, followed by gas chromatographic separation and mass spectrometric detection. |
| Sample Throughput | High; ASE systems are fully automated for sequential extraction. | Moderate; LSE is typically a manual, batch-wise process. |
| Solvent Consumption | Low; typically 15-40 mL per sample.[7] | High; requires multiple extraction steps with larger solvent volumes. |
| Speed | Fast; extraction takes approximately 15-20 minutes per sample.[7] | Slow; extraction and sample handling can take several hours. |
| Selectivity | Moderate; relies on chromatographic retention time and UV absorbance. Co-eluting impurities can interfere. | High to Very High; MS provides mass-based identification, and SIM mode offers excellent selectivity. |
| Sensitivity | Good; suitable for quantification at ppm levels. | Excellent; GC-MS, especially in SIM mode, can achieve ppb or lower detection limits. |
| Derivatization | Not required. | Required for BHEB to ensure volatility and good peak shape. This adds a step to the workflow. |
| Instrumentation Cost | Moderate to High. | High. |
| Robustness | High; HPLC-UV is a very common and reliable technique. | High; GC-MS is a standard and robust analytical tool. |
Quantitative Performance Comparison
The following table outlines the key quantitative parameters that must be evaluated during method validation for each proposed technique. The values provided are illustrative targets for a well-developed method and must be determined experimentally.
| Parameter | Method 1: ASE-HPLC-UV (Target) | Method 2: LSE-GC-MS (Target) | Description |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/g | 0.01 - 0.05 µg/g | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/g | 0.05 - 0.15 µg/g | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 10% | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Disclaimer: The quantitative data presented in this table are target values for method validation and are not based on experimental results for this compound. Researchers must perform in-house validation to establish the actual performance of the chosen method.
Conclusion
Both proposed methods, ASE-HPLC-UV and LSE-GC-MS , offer viable pathways for the quantification of this compound in polymer matrices.
-
ASE-HPLC-UV is recommended for routine quality control environments where high sample throughput, automation, and reduced solvent usage are priorities. Its sensitivity is generally sufficient for monitoring BHEB at levels relevant to product specifications.
-
LSE-GC-MS is the preferred method for research, development, and investigational studies that require higher sensitivity and confirmatory identification. The excellent selectivity of mass spectrometry is invaluable when dealing with complex matrices or when trace-level quantification is necessary to meet stringent safety or regulatory standards.
Ultimately, the selection of the most appropriate method requires careful consideration of the analytical objectives, available resources, and the required detection limits. Both methods presented here provide a strong foundation for developing a validated, robust, and reliable analytical procedure for the quantification of BHEB in polymers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. kohan.com.tw [kohan.com.tw]
Spectroscopic comparison of polymers with and without 1,4-Bis(2-hydroxyethoxy)benzene
A detailed analysis of the spectroscopic shifts in polymers incorporating the aromatic diol 1,4-Bis(2-hydroxyethoxy)benzene reveals distinct changes in their spectral characteristics when compared to their purely aliphatic counterparts. The introduction of the rigid benzene (B151609) ring and ether linkages from this monomer significantly influences the vibrational modes and the chemical environment of adjacent protons, providing clear spectroscopic markers for its presence.
This guide provides a comparative analysis of the spectroscopic data for polymers synthesized with and without this compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether. By examining the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of analogous polymers, we can delineate the specific contributions of this aromatic diol to the polymer structure. Such comparisons are crucial for researchers in materials science and drug development for confirming monomer incorporation, understanding structure-property relationships, and ensuring material quality.
Experimental Workflow & Signaling Pathways
The general workflow for the synthesis and subsequent spectroscopic analysis of polymers with and without this compound is outlined below. This process involves the polymerization reaction followed by purification and characterization using various spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic comparison.
Spectroscopic Data Comparison
The incorporation of this compound into a polymer backbone introduces characteristic spectroscopic signatures. The following tables summarize the expected shifts in FTIR, ¹H NMR, and ¹³C NMR spectra, and the appearance of new bands in UV-Vis spectroscopy when comparing a polymer containing this aromatic diol to a similar polymer with an aliphatic diol (e.g., 1,4-butanediol).
Table 1: Comparative FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) in Polymer without this compound | Wavenumber (cm⁻¹) in Polymer with this compound | Interpretation of Change |
| C-H (Aromatic) | N/A | ~3100-3000 | Appearance of new bands due to aromatic C-H stretching. |
| C=C (Aromatic) | N/A | ~1600, ~1500 | Appearance of characteristic aromatic ring skeletal vibrations.[1] |
| C-O (Ether) | N/A | ~1250-1200 (asymmetric), ~1050-1000 (symmetric) | Appearance of strong C-O stretching bands from the hydroxyethoxy groups. |
| C=O (Ester/Urethane) | ~1735-1720 | ~1725-1710 | Potential slight shift to lower wavenumber due to conjugation with the aromatic ring. |
| O-H (End groups) | ~3500-3200 (broad) | ~3500-3200 (broad) | Generally similar, related to hydroxyl end groups. |
Table 2: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) in Polymer without this compound | Chemical Shift (δ, ppm) in Polymer with this compound | Interpretation of Change |
| Aromatic Protons | N/A | ~6.8-7.2 | Appearance of a singlet or a narrow multiplet corresponding to the protons on the benzene ring.[1] |
| Methylene Protons (-O-CH₂-CH₂-O-) | N/A | ~4.0-4.3 | Appearance of new signals from the ethylene (B1197577) glycol units attached to the aromatic ring. |
| Methylene Protons adjacent to Ester/Urethane | ~4.1-4.4 | ~4.3-4.6 | Downfield shift of protons on the other monomer unit due to the electronic influence of the aromatic ring. |
| Aliphatic Methylene Protons (backbone) | ~1.5-1.8 | N/A | Absence of signals from the purely aliphatic diol. |
Table 3: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Type | Chemical Shift (δ, ppm) in Polymer without this compound | Chemical Shift (δ, ppm) in Polymer with this compound | Interpretation of Change |
| Aromatic Carbons (C-H) | N/A | ~115-130 | Appearance of new signals in the aromatic region. |
| Aromatic Carbons (C-O) | N/A | ~150-155 | Appearance of quaternary carbon signals from the benzene ring attached to oxygen. |
| Methylene Carbons (-O-CH₂-CH₂-O-) | N/A | ~65-70 | Appearance of new signals from the ethylene glycol units. |
| Carbonyl Carbon (Ester/Urethane) | ~170-175 | ~170-175 | Minimal change expected, but may show slight shifts depending on the polymer type. |
| Aliphatic Methylene Carbons (backbone) | ~25-30, ~60-65 | N/A | Absence of signals from the purely aliphatic diol. |
Table 4: Comparative UV-Vis Spectral Data (in THF)
| Feature | Polymer without this compound | Polymer with this compound | Interpretation of Change |
| Absorption Maximum (λmax) | Typically < 220 nm (if any, from carbonyl groups) | ~280-290 nm | Appearance of a distinct absorption band due to the π → π* transitions of the benzene ring.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific polymer and instrumentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid polymer is placed directly on the ATR crystal. For thin films, the film can be cast directly onto a KBr plate.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected.
-
The sample spectrum is then recorded.
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: The sample spectrum is ratioed against the background to obtain the final absorbance or transmittance spectrum. Characteristic peaks are then identified and assigned to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the polymer.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: 10-20 mg of the purified polymer is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired.
-
For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required.
-
-
Data Analysis: The chemical shifts (δ) of the signals are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H NMR signals provides information on the relative number of protons, and the chemical shifts in both ¹H and ¹³C spectra are used to assign the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To detect the presence of chromophores, such as the benzene ring.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the polymer is prepared in a UV-transparent solvent (e.g., THF, chloroform). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition:
-
A baseline spectrum of the solvent in a quartz cuvette is recorded.
-
The spectrum of the polymer solution is then measured.
-
Wavelength Range: 200 - 800 nm.
-
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The presence of an absorption band in the 250-300 nm range is indicative of the aromatic ring from this compound.[2]
References
A Comparative Investigation of the Thermal Stability of Polyurethanes Derived from Diverse Aromatic Diols
A detailed analysis for researchers and material scientists on the influence of aromatic diol structure on the thermal properties of polyurethanes, supported by experimental data.
The thermal stability of polyurethanes (PUs) is a critical performance parameter that dictates their suitability for a wide range of applications, from coatings and elastomers to foams and adhesives. The incorporation of aromatic diols into the polyurethane backbone is a well-established strategy to enhance their thermal resistance due to the inherent rigidity and high bond dissociation energy of the aromatic structures. This guide provides a comparative study of the thermal stability of polyurethanes synthesized with different aromatic diols, presenting key experimental data and methodologies to inform material selection and development.
Comparative Thermal Stability Data
The thermal decomposition behavior of polyurethanes is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate (Tmax). The data summarized below, extracted from various studies, highlights the influence of the aromatic diol structure on the thermal stability of the resulting polyurethanes.
| Polyurethane System | Diisocyanate | Key Aromatic Diol/Polyol | Td5 (°C) | Td10 (°C) | Tmax (°C) | Char Yield (%) | Atmosphere | Reference |
| PU-MDI-BPA | MDI | Bisphenol A (BPA) derived diol | ~360 | - | - | - | Nitrogen | [1] |
| PU-HDI-BPA | HDI | Bisphenol A (BPA) derived diol | ~360 | - | - | - | Nitrogen | [1] |
| PU from MDI and Sulfur-containing aliphatic-aromatic diol | MDI | 2,2′-[methylenebis(1,4-phenylenemethylenethio)]diethanol | 299-301 | - | 359-370, 385-391 | - | Helium | [2] |
| PU from HDI and Sulfur-containing aliphatic-aromatic diol | HDI | 2,2′-[methylenebis(1,4-phenylenemethylenethio)]diethanol | 280-282 | - | 357-370, 393-398 | - | Helium | [2] |
| PU from vanillin-derived diol (PU-3) | MDI | 4-(hydroxymethyl)-2-methoxyphenol | ~250 | - | - | ~20 | - | [3][4] |
| PU from vanillin-derived diol (PU-4) | IPDI | 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol | ~275 | - | - | ~25 | - | [3][4] |
| Aromatic acetal-containing PU (PU AP1, PU AP2) | - | Aromatic acetal-containing polyols | ~310 | - | ~340, ~430 | ~60 at 400°C | - | [5] |
| Aromatic acetal-containing PU (PU AP3) | - | Aromatic acetal-containing polyol | ~310 | - | - | <10 at 400°C | - | [5] |
Note: The data presented is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution. MDI: 4,4′-Methylene diphenyl diisocyanate; HDI: Hexamethylene diisocyanate; IPDI: Isophorone diisocyanate.
The data indicates that polyurethanes derived from aromatic diisocyanates like MDI generally exhibit higher thermal stability compared to those from aliphatic diisocyanates like HDI when the same aromatic diol is used.[2] For instance, the initial decomposition temperature for MDI-based polyurethanes with a sulfur-containing aromatic diol is notably higher than for the HDI-based counterpart.[2] The structure of the aromatic diol itself plays a significant role. Polyurethanes based on bisphenol A show excellent thermal stability, with decomposition starting at around 360 °C.[1] The introduction of other functionalities, such as ether linkages in vanillin-derived diols, can influence the degradation pathway and char yield.[3][4]
Experimental Workflow and Methodologies
The systematic evaluation of the thermal stability of polyurethanes follows a logical progression from material synthesis to characterization.
Caption: Workflow for the comparative study of polyurethane thermal stability.
Key Experimental Protocols
1. Polyurethane Synthesis (General Procedure):
Polyurethanes are typically synthesized via a polyaddition reaction between a diisocyanate, a polyol (acting as the soft segment), and a chain extender (in this case, an aromatic diol, contributing to the hard segment). A common method is the two-step prepolymer process:
-
Prepolymer Formation: The diisocyanate is reacted with the polyol in a moisture-free environment under a nitrogen atmosphere at a controlled temperature (e.g., 70-80 °C) for a specified duration (e.g., 2-3 hours) to form an NCO-terminated prepolymer.
-
Chain Extension: The aromatic diol is then added to the prepolymer and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as indicated by the disappearance of the NCO peak in the FTIR spectrum.
2. Thermogravimetric Analysis (TGA):
TGA is the primary technique for assessing thermal stability.
-
Objective: To determine the thermal stability and decomposition profile of the polyurethane samples.[6]
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: A small amount of the polyurethane sample (typically 5-10 mg) is placed in a TGA crucible.[6]
-
Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) with a constant flow rate (e.g., 20-50 mL/min).[6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition (Td) and the temperatures of maximum decomposition rates (Tmax) from the derivative of the weight loss curve (DTG) are determined.[6]
The thermal degradation of polyurethanes is a complex process that often occurs in multiple stages.[8] The first stage, typically at lower temperatures, corresponds to the degradation of the urethane (B1682113) linkages in the hard segments, while subsequent stages at higher temperatures are associated with the decomposition of the polyol soft segments and other components.[9]
3. Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal transitions of the material, such as the glass transition temperature (Tg).
-
Objective: To determine the glass transition temperature (Tg) of the polyurethane samples.
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: A small, weighed amount of the sample (typically 5-10 mg) is sealed in an aluminum pan.
-
Temperature Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from ambient to 150 °C, cooling to -80 °C, and then reheating to 150 °C at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve.[6] The Tg provides insights into the segmental mobility of the polymer chains and can be influenced by the rigidity of the aromatic diol.
Conclusion
The selection of the aromatic diol has a profound impact on the thermal stability of polyurethanes. The inherent rigidity and high bond energies of aromatic rings contribute to higher decomposition temperatures. This guide provides a foundational understanding and comparative data to aid researchers in the design and development of thermally stable polyurethane materials. For a comprehensive evaluation, it is crucial to consider not only the structure of the aromatic diol but also the type of diisocyanate and polyol, as the interplay between these components ultimately dictates the final properties of the polymer. The provided experimental protocols offer a standardized approach for conducting further comparative studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01428F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Effect of Different Chain Extenders on the Mechanical Properties of Polyesters
For researchers, scientists, and drug development professionals, the selection and modification of polyesters are critical for developing advanced materials with tailored mechanical properties. Chain extenders are a key class of additives used to enhance the performance of polyesters by increasing their molecular weight. This guide provides an objective comparison of the effects of different types of chain extenders—including diisocyanates, epoxides, diols, and carbodiimides—on the mechanical properties of common polyesters such as polylactic acid (PLA), polyethylene (B3416737) terephthalate (B1205515) (PET), and polybutylene terephthalate (PBT). The information presented is supported by experimental data from various studies.
Comparative Analysis of Mechanical Properties
The addition of chain extenders during the melt processing of polyesters can significantly alter their mechanical properties. By reacting with the terminal carboxyl and hydroxyl groups of the polyester (B1180765) chains, these additives effectively increase the polymer's molecular weight, leading to improvements in tensile strength, elongation at break, and impact strength. The extent of these improvements is dependent on the type and concentration of the chain extender, the specific polyester, and the processing conditions.
The following table summarizes the quantitative effects of different chain extenders on the mechanical properties of various polyesters as reported in the scientific literature. It is important to note that the data is compiled from multiple sources, and direct comparisons should be made with caution due to variations in experimental protocols.
| Polyester | Chain Extender | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Recycled PLA | None | 0 | 45.3 | 2.5 | 2.0 | - | |
| Recycled PLA | Diisocyanate (PDI) | 1.0 | 55.1 | 3.5 | 2.2 | - | |
| Recycled PLA | Epoxy (Joncryl®) | 1.0 | 52.4 | 3.2 | 2.1 | - | |
| Recycled PET | None | 0 | 48.2 | 3.1 | - | 2.5 | [1] |
| Recycled PET | Epoxy (Joncryl®) | 0.5 | 52.1 | 3.9 | - | 3.1 | [1] |
| Recycled PET | Epoxy (Joncryl®) | 1.0 | 55.3 | 4.5 | - | 3.8 | [1] |
| Recycled PET | PMDA | 0.3 | 50.7 | 3.4 | - | - | [2] |
| PBT | None | 0 | 55.0 | 300 | 2.5 | 5.0 | [3] |
| PBT | 1,4-Butanediol (B3395766) | - | Increased | Increased | - | Increased | [3] |
| PET | Carbodiimide | - | Maintained | - | - | - | [4] |
Experimental Protocols
The data presented in this guide is based on various experimental methodologies. A general understanding of these protocols is crucial for interpreting the results accurately.
General Experimental Workflow
A typical investigation into the effects of chain extenders on polyester properties involves several key steps, as illustrated in the diagram below. The polyester resin is first dried to remove any moisture that could cause hydrolytic degradation during processing. The dried polyester is then melt-compounded with a specific concentration of the chain extender using an extruder. The resulting blend is then molded into standardized test specimens, which are subsequently subjected to a battery of mechanical tests to evaluate properties such as tensile strength, elongation at break, and impact strength.
Caption: General experimental workflow for evaluating the effect of chain extenders.
Methodologies from Cited Studies
-
Study on Recycled PLA with Diisocyanate and Epoxy Chain Extenders:
-
Material: Recycled Poly(lactic acid) (PLA).
-
Chain Extenders: 1,4-phenylene diisocyanate (PDI) and a polymeric epoxy-based chain extender (Joncryl®).
-
Processing: Melt compounding was performed in a twin-screw extruder at a temperature profile of 170-190°C.
-
Mechanical Testing: Tensile properties were measured according to ASTM D638 standard using a universal testing machine.
-
-
Study on Recycled PET with Epoxy Chain Extender:
-
Material: Recycled Poly(ethylene terephthalate) (PET) flakes.
-
Chain Extender: A multifunctional epoxy-based chain extender (Joncryl®).
-
Processing: Reactive extrusion was carried out in a co-rotating twin-screw extruder with a temperature profile ranging from 240 to 270°C.
-
Mechanical Testing: Tensile and impact tests were conducted according to ISO 527 and ISO 179 standards, respectively.[1]
-
-
Study on PBT with Diol Chain Extender:
-
Material: Poly(butylene terephthalate) (PBT).
-
Chain Extender: 1,4-butanediol (BDO).
-
Processing: The chain extension was carried out in the melt phase.
-
Mechanical Testing: While specific quantitative data was not provided in a tabular format in the initial abstract, the study indicated an increase in tensile strength, elongation at break, and impact strength.[3]
-
-
Study on PET with Carbodiimide Chain Extender:
-
Material: Poly(ethylene terephthalate) (PET).
-
Chain Extender: Carbodiimide-based additives.
-
Primary Effect Noted: The primary function highlighted was the prevention of hydrolytic degradation, which in turn helps to maintain the mechanical properties of the polyester, especially in humid environments.[4]
-
Reaction Mechanisms of Chain Extenders
The efficacy of a chain extender is determined by its chemical reactivity with the end groups of the polyester chains. The following diagram illustrates the fundamental reaction mechanisms for the common classes of chain extenders.
Caption: Chemical reactions of chain extenders with polyester end groups.
Diisocyanates react with the hydroxyl end groups of polyesters to form urethane (B1682113) linkages, effectively coupling two polymer chains.[5] This reaction is generally fast and highly efficient.
Epoxy-based chain extenders , often multifunctional, react with both the carboxyl and hydroxyl end groups of polyesters. The reaction with the carboxyl group is typically faster and leads to the formation of a hydroxyl-ester linkage.[6]
Diols serve as chain extenders through esterification reactions with the carboxyl end groups of the polyester, forming new ester bonds and releasing water as a byproduct.[7]
Carbodiimides react with the carboxylic acid end groups of polyesters to form a stable N-acylurea linkage.[4] This reaction is particularly effective in scavenging acid groups that can catalyze hydrolytic degradation.
Conclusion
Chain extenders are powerful tools for enhancing the mechanical properties of polyesters. Diisocyanates and epoxy-based chain extenders have been shown to provide significant improvements in the tensile strength and elongation at break of recycled PLA and PET. Diols are also effective, though quantitative comparative data is less readily available. Carbodiimides play a crucial role in improving the durability of polyesters by preventing hydrolytic degradation, thereby preserving their mechanical integrity over time.
The choice of the most suitable chain extender depends on the specific polyester, the desired balance of mechanical properties, processing conditions, and the end-use application. For researchers and professionals in materials science and drug development, a thorough understanding of the structure-property relationships imparted by different chain extenders is essential for the rational design of high-performance polyester-based materials.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. scielo.br [scielo.br]
- 3. bdmaee.net [bdmaee.net]
- 4. pcimag.com [pcimag.com]
- 5. Investigation of the Effects of Chain Extender on Material Properties of PLA/PCL and PLA/PEG Blends: Comparative Study between Polycaprolactone and Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Validation of 1,4-Bis(2-hydroxyethoxy)benzene Based Polymers
For researchers, scientists, and drug development professionals, the precise structural elucidation of polymers is paramount for ensuring material quality, performance, and safety. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the validation of polymers synthesized from 1,4-Bis(2-hydroxyethoxy)benzene. We present a side-by-side comparison with a widely used polyester (B1180765), Poly(ethylene terephthalate) (PET), offering supporting experimental data and detailed protocols.
The structural integrity of a polymer dictates its physicochemical properties and, consequently, its suitability for various applications, including drug delivery systems and medical devices. Both NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical structure of polymers. While FTIR is adept at identifying functional groups, NMR offers a more in-depth analysis of the molecular structure, including the arrangement of monomers and the presence of impurities.[1]
Comparative Spectroscopic Analysis
To illustrate the validation process, we compare the spectroscopic data of a hypothetical polyester synthesized from this compound and a generic dicarboxylic acid with that of commercial-grade Poly(ethylene terephthalate) (PET).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. By analyzing the chemical shifts, signal integrations, and splitting patterns, one can confirm the successful incorporation of the this compound monomer into the polymer chain and verify the overall structure.
Table 1: Comparative ¹H NMR Peak Assignments for this compound Based Polyester and PET
| Chemical Shift (ppm) | Assignment in this compound Polyester | Assignment in Poly(ethylene terephthalate) (PET) |
| ~8.1 | Aromatic protons of the dicarboxylic acid comonomer | Aromatic protons (s, 4H) of the terephthalate (B1205515) unit[2][3] |
| ~6.9 | Aromatic protons (s, 4H) of the this compound unit | - |
| ~4.7 | - | Methylene protons (-O-CH₂ -CH₂-O-) of the ethylene (B1197577) glycol unit[2][3] |
| ~4.3 | Methylene protons (-O-CH₂ -CH₂-O-) adjacent to the ester linkage | - |
| ~4.1 | Methylene protons (Ar-O-CH₂ -CH₂-O-) adjacent to the aromatic ring | - |
Note: The exact chemical shifts for the this compound based polyester are dependent on the specific dicarboxylic acid used in the polymerization and the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. The presence of characteristic absorption bands can confirm the formation of ester linkages and the incorporation of the aromatic and ether moieties from the this compound monomer.
Table 2: Comparative FTIR Peak Assignments for this compound Based Polyester and PET
| Wavenumber (cm⁻¹) | Assignment in this compound Polyester | Assignment in Poly(ethylene terephthalate) (PET) |
| ~3400 | O-H stretching (end groups) | O-H stretching (end groups)[4] |
| ~3050 | Aromatic C-H stretching | Aromatic C-H stretching[4] |
| ~2950 | Aliphatic C-H stretching | Aliphatic C-H stretching[4] |
| ~1720 | C=O stretching of the ester group[5] | C=O stretching of the ester group[4][5][6] |
| ~1510 | Aromatic C=C stretching of the 1,4-disubstituted benzene (B151609) ring | Aromatic C=C stretching |
| ~1250 | C-O stretching of the ester and ether groups | C-O-C stretching of the ester group[5][6] |
| ~1100 | C-O stretching of the ether group | C-O stretching[5] |
| ~830 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring | C-H out-of-plane bending of the aromatic ring[6] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reproducible and comparable spectroscopic data.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated trifluoroacetic acid (TFA-d)). The choice of solvent will depend on the solubility of the polymer.
-
Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Filter the solution through a glass wool plug into a clean NMR tube.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the polymer (approx. 20-30 mg) in a volatile solvent in which it is readily soluble (e.g., chloroform, dichloromethane).
-
Cast the polymer solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a slightly elevated temperature to form a thin, uniform polymer film.
-
-
Instrument Parameters:
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plate should be collected prior to sample analysis.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a this compound based polymer.
References
Cross-validation of molecular weight determination for polymers containing 1,4-Bis(2-hydroxyethoxy)benzene
A Comparative Guide for Researchers Utilizing 1,4-Bis(2-hydroxyethoxy)benzene
For professionals in polymer chemistry, materials science, and drug development, the accurate characterization of a polymer's molecular weight is fundamental. This parameter directly influences the material's physical, mechanical, and therapeutic properties. For polyesters synthesized using monomers like this compound, a robust and validated approach to determining molecular weight is critical for ensuring reproducibility and performance.
This guide provides a comparative analysis of three prevalent analytical techniques for determining the molecular weight of polymers: Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Cross-validation using multiple methods is essential as each technique operates on different physical principles, and a consensus from these methods provides a higher degree of confidence in the results.
Data Presentation: Comparative Analysis
The following table summarizes representative data for a polyester (B1180765) sample synthesized using this compound, as determined by the three distinct analytical methods. These values highlight the typical variations observed and underscore the importance of a multi-technique approach.
| Parameter | Gel Permeation Chromatography (GPC) | ¹H NMR End-Group Analysis | MALDI-TOF Mass Spectrometry |
| Number-Average Molecular Weight (Mₙ) | 5,200 g/mol | 5,150 g/mol | 5,050 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 6,800 g/mol | - | 5,450 g/mol |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.31 | - | 1.08 |
Note: The data presented are representative values for a typical polyester sample and are intended for comparative purposes.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the cross-validation of polymer molecular weight determination, from sample preparation to final comparative analysis.
Caption: Workflow for cross-validation of polymer molecular weight.
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1][2] This technique provides the full molecular weight distribution, from which various molecular weight averages (Mₙ, Mₙ) and the polydispersity index (PDI) can be calculated relative to calibration standards.[1][3]
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[4]
-
Columns: 2 x PLgel 5 µm MIXED-C, 300 x 7.5 mm, or similar.[4]
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector.[5]
-
Calibration: Polystyrene standards with narrow polydispersity are typically used.[1]
-
-
Sample Preparation:
-
Dissolve the polyester sample in THF at a concentration of approximately 2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their elution times.
-
Use this curve to determine the relative molecular weight averages (Mₙ, Mₙ) and PDI of the polyester sample from its chromatogram.
-
¹H NMR End-Group Analysis
¹H NMR spectroscopy can determine the number-average molecular weight (Mₙ) by quantifying the ratio of protons from the polymer backbone repeating units to the protons of the terminal end-groups.[4][6] This method provides an absolute Mₙ value and is particularly effective for polymers with molecular weights typically below 20,000 g/mol , depending on instrument sensitivity.[7]
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Temperature: 25 °C.
-
-
Procedure:
-
Dissolve approximately 10-15 mg of the polyester sample in ~0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, ensuring the signals from the end-groups are clearly distinguishable.
-
Carefully integrate the signals corresponding to the aromatic protons of the this compound repeating unit and the signals corresponding to the protons of the polymer chain's terminal groups (e.g., hydroxyl end-groups).
-
-
Data Analysis:
-
Calculate the degree of polymerization (DP) by comparing the integrated area of the repeating monomer unit protons to the integrated area of the end-group protons.
-
Calculate Mₙ using the formula: Mₙ = (DP × M_repeat) + M_end, where M_repeat is the molecular weight of the repeating unit and M_end is the molecular weight of the end groups.
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the absolute molecular weight of individual polymer chains (oligomers).[8] It provides detailed information about the molecular weight distribution and can help identify different end-groups or cyclic species.[9]
-
Instrumentation and Conditions:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF MS or equivalent.
-
Mode: Reflectron mode for higher resolution.
-
Matrix: Dithranol or α-cyano-4-hydroxycinnamic acid (CHCA) are common for polyesters.[8]
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA) to promote the formation of singly charged ions.[8]
-
-
Sample Preparation:
-
Prepare stock solutions: polyester in THF (10 mg/mL), matrix in THF (20 mg/mL), and cationizing agent in THF (1 mg/mL).[8]
-
Mix the polymer, matrix, and cationizing agent solutions in a typical ratio of 10:20:1 (v/v/v).[8]
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely.
-
-
Data Analysis:
-
Acquire the mass spectrum, which will show a distribution of peaks, each corresponding to an individual oligomer chain with a specific mass.
-
Use the instrument's software to process the spectrum and calculate the absolute Mₙ, Mₙ, and PDI from the intensities and m/z values of the peaks in the distribution. While powerful, MALDI can sometimes fail to provide correct values for highly polydisperse polymers (PDI > 1.2).
-
References
- 1. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Molecular Weight Analysis for Polymers | アジレント [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 材料学中的聚合物分析 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Qualitative and quantitative end-group analysis of a small molecular weight polyester by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 1,4-Bis(2-hydroxyethoxy)benzene vs. Aliphatic Chain Extenders in Polyurethane Elastomers
This guide provides an objective comparison of the performance of 1,4-Bis(2-hydroxyethoxy)benzene (HQEE), an aromatic chain extender, against common aliphatic chain extenders like 1,4-butanediol (B3395766) (BDO). The selection of a chain extender is critical in polyurethane synthesis, as it significantly influences the final properties of the elastomer by forming the "hard segments" of the polymer matrix. This comparison is supported by experimental data on mechanical and thermal properties, along with detailed experimental protocols for performance evaluation.
The fundamental difference between these extenders lies in their chemical structure. HQEE contains a rigid benzene (B151609) ring, which imparts stiffness and strong intermolecular interactions within the polymer's hard segments. In contrast, aliphatic extenders like BDO feature flexible carbon chains. This structural variance leads to distinct performance characteristics in the resulting polyurethane elastomers.
Caption: Chemical structures of the aromatic chain extender HQEE and the aliphatic chain extender BDO.
Comparative Performance Data
The incorporation of an aromatic chain extender like HQEE generally leads to enhanced thermal and mechanical properties compared to aliphatic counterparts.[1] Polyurethane elastomers cured with HQEE typically exhibit improved performance at elevated temperatures, greater hardness, and higher tear strength when compared directly with BDO-cured systems.[2][3]
Table 1: Mechanical Properties Comparison
| Property | This compound (HQEE) | 1,4-Butanediol (BDO) | Key Observations |
| Hardness (Shore A) | Higher | Lower | The rigid aromatic structure of HQEE contributes to a harder polymer matrix.[3] |
| Tensile Strength | Generally Higher | Generally Lower | Aromatic groups lead to stronger intermolecular forces, increasing tensile strength.[4] |
| Tear Strength | Higher | Lower | HQEE-based elastomers show superior resistance to tearing.[2] |
| Elongation at Break | Lower | Higher | The flexibility of the aliphatic chain in BDO allows for greater elongation before breaking.[4] |
| Resilience | Higher | Lower | HQEE contributes to a more resilient elastomer, capable of absorbing more energy without permanent deformation.[2] |
Table 2: Thermal Properties Comparison
| Property | This compound (HQEE) | 1,4-Butanediol (BDO) | Key Observations |
| High-Temperature Performance | Superior | Inferior | MDI/HQEE systems maintain their properties better at elevated temperatures.[2][3] |
| Glass Transition Temp. (Tg) of Hard Segment | Higher | Lower | The rigidity of the aromatic ring in HQEE restricts chain mobility, increasing the Tg.[5] |
| Thermal Stability (Decomposition Temp.) | Higher | Lower | Polyurethanes with aromatic components generally exhibit better thermal stability.[6] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polyurethane elastomers to benchmark the performance of different chain extenders.
1. Synthesis of Polyurethane Elastomer (Prepolymer Method)
This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers.
Caption: Workflow for polyurethane elastomer synthesis via the prepolymer method.
-
Materials: Polyol (e.g., Polytetramethylene ether glycol - PTMEG), Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI), Chain Extender (this compound or 1,4-butanediol), Catalyst (optional, e.g., dibutyltin (B87310) dilaurate).
-
Procedure:
-
The polyol and chain extender are dried in a vacuum oven to remove moisture.
-
The polyol is reacted with a stoichiometric excess of diisocyanate in a reactor under a nitrogen atmosphere at 70-80°C to form an NCO-terminated prepolymer.
-
The chosen chain extender (HQEE or BDO) is then added to the prepolymer and mixed thoroughly. Note that due to its high melting point, HQEE and the processing equipment must be heated to approximately 110°C to prevent crystallization.[3]
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The final mixture is cast into a preheated mold.
-
The cast elastomer is cured in an oven at a specified temperature and duration (e.g., 110°C for 24 hours).
-
After demolding, the elastomer is post-cured at room temperature for at least 7 days to ensure complete reaction and stabilization of properties.
-
2. Mechanical Properties Testing
-
Uniaxial Tensile Test (following ISO 527 / ASTM D412 standards):
-
Dumbbell-shaped specimens are cut from the cured elastomer sheets.[7]
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it ruptures.[7]
-
The load and displacement are recorded throughout the test.
-
Tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.
-
3. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
A small sample (5-10 mg) of the elastomer is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition temperature is determined from the TGA curve, indicating the thermal stability of the material.[6]
-
-
Dynamic Mechanical Analysis (DMA):
-
A rectangular specimen of the elastomer is clamped in the DMA instrument.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured while the temperature is ramped up at a constant rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are determined.
-
The glass transition temperature (Tg) is identified as the peak of the tan delta curve, which corresponds to the temperature at which the material transitions from a glassy to a rubbery state.[8][9]
-
Signaling Pathways and Logical Relationships
The performance of a polyurethane elastomer is a direct result of its microphase-separated morphology. The chain extender, along with the diisocyanate, forms rigid "hard segments," while the polyol forms flexible "soft segments."
Caption: Relationship between polyurethane components and final properties.
Aromatic chain extenders like HQEE create hard segments with greater stiffness, order, and stronger intermolecular hydrogen bonding compared to aliphatic extenders.[10] This enhanced hard segment integrity leads to better phase separation, which is directly responsible for the superior mechanical and thermal properties observed in HQEE-based polyurethanes.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. gantrade.com [gantrade.com]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyurethane Flexible Joints as an Advanced Adhesive Layer in Sustainable Prefabricated Small Bridge Structures [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,4-Bis(2-hydroxyethoxy)benzene
For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1,4-Bis(2-hydroxyethoxy)benzene, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Disposal Plan
The primary method for disposing of this compound is to collect the solid waste in a suitable, closed container and manage it as chemical waste. It is crucial to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Step-by-Step Disposal Protocol:
-
Personnel Protection: Before handling the chemical waste, equip yourself with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, protective gloves, and a lab coat or other protective clothing.[2] If there is a risk of dust generation, a respirator may be necessary.[2]
-
Waste Collection: Carefully sweep up the solid this compound.[1][2] Take precautions to avoid generating dust during this process.[1][2]
-
Containment: Place the collected material into a clearly labeled, suitable, and tightly closed container for disposal.[1][2][3]
-
Spill Management: In the event of an accidental spill, immediately clean it up using the appropriate protective equipment.[2] Ensure the area is well-ventilated.[1][2] For larger spills, prevent the material from entering sewers or public waterways.[4]
-
Storage Pending Disposal: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidants.[1][2]
-
Final Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. It is the responsibility of the waste generator to determine if the discarded chemical is classified as a hazardous waste under regulations such as the US EPA guidelines found in 40 CFR Parts 261.3.[1]
Essential Protective Equipment and Incompatibilities
For quick reference, the following table summarizes the necessary personal protective equipment and materials to avoid when handling this compound.
| Category | Item | Specification |
| Personal Protective Equipment | Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2] | |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2] | |
| Chemical Incompatibilities | Strong Oxidants | Avoid contact with oxidizing agents.[1][2] |
| Ignition Sources | Keep away from heat and sources of ignition.[4] |
Disposal Process Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, at-a-glance understanding of the necessary steps from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
